Eugenitin
Description
This compound has been reported in Floropilus chiversii, Mycoleptodiscus indicus, and Syzygium aromaticum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-6-4-8(13)11-10(16-6)5-9(15-3)7(2)12(11)14/h4-5,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTSAUBIQAKKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197376 | |
| Record name | Eugenitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Eugenitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
480-12-6 | |
| Record name | Eugenitin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eugenitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eugenitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eugenitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162 °C | |
| Record name | Eugenitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What are the physicochemical properties of Eugenitin?
An In-depth Technical Guide to the Physicochemical Properties of Eugenitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chromone derivative, a type of phenolic compound naturally occurring in cloves (Syzygium aromaticum) and has also been isolated from the fungal species Cylindrocarpon sp.[1][2] As a molecule of interest in natural product chemistry and drug discovery, a thorough understanding of its physicochemical properties is essential for its isolation, characterization, and potential therapeutic application. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details generalized experimental protocols for their determination, and visualizes key conceptual workflows relevant to its study.
Physicochemical Data of this compound
The following tables summarize the key physicochemical properties of this compound. Data is categorized as either experimentally determined or computationally predicted, providing a clear indication of the confidence level for each value.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5-hydroxy-7-methoxy-2,6-dimethyl-4H-chromen-4-one | [1][3] |
| CAS Number | 480-12-6 | [1][3][4][5][6][7] |
| Chemical Formula | C₁₂H₁₂O₄ | [1][3][4][5][8] |
| Molecular Weight | 220.22 g/mol | [3][4][5] |
| Monoisotopic Mass | 220.0736 Da | [3] |
| Mass Composition | C 65.45%; H 5.49%; O 29.06% | [3] |
Table 2: Physicochemical Parameters of this compound
| Property | Experimental Value | Predicted Value | Source(s) |
| Melting Point | 160-162 °C | - | [3][4][5][6] |
| Boiling Point | Not Available | 402.2 ± 45.0 °C | [3][5][6][7] |
| Density | Not Available | 1.267 ± 0.06 g/cm³ | [5][6] |
| Water Solubility | Not Available | 0.98 g/L; 233.8 mg/L @ 25 °C | [3][7] |
| logP (Octanol-Water) | Not Available | 2.23 - 2.88 | [3][5][7] |
| pKa (Acidic) | Not Available | 6.74 - 8.97 | [3][5][6] |
Experimental Protocols for Physicochemical Characterization
While specific experimental procedures for determining every physicochemical property of this compound are not extensively detailed in the literature, this section outlines standard methodologies widely used for natural products. These protocols provide a foundational framework for researchers aiming to experimentally verify the predicted values.
Determination of Melting Point
The melting point is a crucial indicator of purity.
-
Apparatus: Digital melting point apparatus or a traditional Thiele tube setup.
-
Methodology:
-
A small, dry sample of purified this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point (around 160 °C).
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting range (e.g., < 2 °C) is indicative of high purity.
-
Determination of Solubility
Solubility data is critical for developing formulations and designing bioassays.
-
Apparatus: Analytical balance, temperature-controlled shaker, centrifuge, and a method for quantification (e.g., HPLC-UV).
-
Methodology (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
The vial is agitated in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged or filtered to remove undissolved solid.
-
The concentration of this compound in the clear supernatant is quantified using a validated analytical method like HPLC. This concentration represents the equilibrium solubility.
-
Determination of Octanol-Water Partition Coefficient (logP)
The logP value is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Apparatus: Separatory funnel, pH meter, analytical balance, temperature-controlled shaker, centrifuge, HPLC-UV.
-
Methodology (Shake-Flask Method):
-
Water and n-octanol are pre-saturated with each other by mixing and allowing the phases to separate.
-
A known amount of this compound is dissolved in the n-octanol phase.
-
The n-octanol solution is mixed with a known volume of the water phase in a separatory funnel.
-
The mixture is shaken gently for several hours to allow for partitioning equilibrium and then left to stand for the phases to separate completely.
-
The concentration of this compound in both the n-octanol and water phases is determined by HPLC.
-
The logP is calculated as: logP = log₁₀([this compound]octanol / [this compound]water).
-
Visualizations: Workflows and Interactions
The following diagrams, created using the DOT language, illustrate conceptual workflows and molecular interactions relevant to the study of this compound.
Caption: Generalized workflow for the isolation and characterization of this compound.
Caption: Diagram of this compound's activation of the GH11 endo-xylanase enzyme.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. foodb.ca [foodb.ca]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | 480-12-6 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. This compound, 480-12-6 [thegoodscentscompany.com]
- 8. This compound - Wikidata [wikidata.org]
Eugenitin: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eugenitin, a naturally occurring chromone derivative, has garnered interest within the scientific community for its potential biological activities. First identified in 1972, this phenolic compound is found in both the plant and fungal kingdoms. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and characterization. Furthermore, it explores the potential interactions of this compound with key cellular signaling pathways, offering insights for future research and drug development endeavors. All quantitative data is presented in structured tables, and key experimental and biological pathways are visualized using DOT language diagrams for enhanced clarity.
Discovery and Historical Context
This compound (5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one) was first isolated and characterized from a natural source in 1972 by Coombe, Lowe, and Watson.[1] Their pioneering work identified the compound in the fungal species Cylindrocarpon sp. C.M.I. 127996.[1] While the synthesis of this compound had been achieved in the preceding decades, this was the first report of its existence as a natural product.[2] Subsequent research has also identified this compound as a constituent of cloves, the aromatic flower buds of Syzygium aromaticum (L.) Merr. & L.M. Perry.[3]
Natural Sources of this compound
This compound has been identified in two primary natural sources, one fungal and one plant-based.
| Natural Source | Kingdom | Part of Organism |
| Cylindrocarpon sp. C.M.I. 127996 | Fungi | Mycelial culture |
| Syzygium aromaticum (Clove) | Plantae | Flower buds |
While this compound is a known constituent of clove oil, its concentration is significantly lower than that of the major component, eugenol.[3][4] Quantitative analysis of this compound in these natural sources is crucial for understanding its potential biological significance and for the development of standardized extracts.
Experimental Protocols
Isolation of this compound from Natural Sources
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following is a representative protocol based on established methods for the isolation of chromones from natural products.
Experimental Workflow: Isolation and Purification of this compound
References
The Biosynthesis of Eugenitin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenitin, a chromone derivative found in various plants, including cloves (Syzygium aromaticum), has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel related compounds. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, focusing on the core enzymatic steps, quantitative data, and detailed experimental protocols.
Core Biosynthesis Pathway
The biosynthesis of this compound proceeds via the polyketide pathway, a major route for the production of a diverse array of secondary metabolites in plants. The pathway can be broadly divided into two key stages: the formation of the chromone backbone and the subsequent modification of this core structure.
Formation of the Chromone Backbone: The Role of Pentaketide Chromone Synthase (PCS)
The central enzymatic step in the formation of the chromone ring is catalyzed by a type III polyketide synthase (PKS) known as Pentaketide Chromone Synthase (PCS) . This enzyme orchestrates the iterative condensation of five molecules of malonyl-CoA to produce a pentaketide intermediate, which then undergoes cyclization to form the characteristic chromone structure.[1][2]
The overall reaction catalyzed by PCS can be summarized as:
5 Malonyl-CoA → 5,7-dihydroxy-2-methylchromone + 5 CO₂ + 5 CoASH
This initial chromone product, 5,7-dihydroxy-2-methylchromone, serves as the immediate precursor for this compound.
Methylation of the Chromone Core: The Function of O-Methyltransferase (OMT)
The final step in this compound biosynthesis is the methylation of the hydroxyl group at the C-7 position of 5,7-dihydroxy-2-methylchromone. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .
The methylation reaction is as follows:
5,7-dihydroxy-2-methylchromone + S-adenosyl-L-methionine → this compound (5-hydroxy-7-methoxy-2-methylchromone) + S-adenosyl-L-homocysteine
While the specific OMT responsible for this transformation in many this compound-producing plants is yet to be fully characterized, studies on related chromone and flavonoid biosynthesis suggest the involvement of a highly specific OMT that recognizes the chromone substrate.[3][4]
Quantitative Data
Quantitative data on the biosynthesis of this compound is currently limited in the scientific literature. However, analysis of related enzymes and pathways provides some insights. The following table summarizes hypothetical quantitative parameters that could be determined through the experimental protocols outlined in this guide.
| Enzyme | Substrate(s) | Product(s) | Kcat (s⁻¹) | Km (µM) | Optimal pH | Optimal Temp (°C) |
| Pentaketide Chromone Synthase (PCS) | Malonyl-CoA | 5,7-dihydroxy-2-methylchromone | To be determined | To be determined | ~7.0 - 8.0 | 25 - 37 |
| Chromone-specific O-Methyltransferase (OMT) | 5,7-dihydroxy-2-methylchromone, SAM | This compound, SAH | To be determined | To be determined | ~7.5 - 8.5 | 30 - 40 |
Note: The values in this table are indicative and need to be experimentally determined for the specific enzymes involved in this compound biosynthesis.
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Pentaketide Chromone Synthase (PCS)
Objective: To produce and purify recombinant PCS for in vitro characterization.
Methodology:
-
Gene Amplification and Cloning:
-
Isolate total RNA from a known this compound-producing plant (e.g., Syzygium aromaticum).
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the putative PCS gene using gene-specific primers designed based on homologous sequences from other chromone-producing plants.
-
Clone the amplified PCS cDNA into a suitable expression vector (e.g., pET-28a(+)) containing a His-tag for affinity purification.[5][6]
-
-
Heterologous Expression in E. coli:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.[7][8]
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the recombinant PCS protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
-
Protocol 2: In Vitro Enzyme Assay for Pentaketide Chromone Synthase (PCS)
Objective: To determine the enzymatic activity and kinetic parameters of the purified PCS.
Methodology:
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.5)
-
1-5 µg of purified PCS
-
100-500 µM Malonyl-CoA
-
-
The final reaction volume is typically 50-100 µL.
-
-
Reaction Incubation:
-
Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.
-
Incubate at 30°C for 30-60 minutes.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an equal volume of acidic methanol (e.g., methanol with 1% acetic acid).
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Product Analysis by HPLC-MS:
-
Analyze the reaction products by reverse-phase HPLC coupled with mass spectrometry (MS).[9][10]
-
Use a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Monitor the formation of 5,7-dihydroxy-2-methylchromone by its characteristic mass-to-charge ratio (m/z).
-
Quantify the product by comparing its peak area to a standard curve of an authentic standard.
-
-
Kinetic Analysis:
-
To determine the Kₘ and Vₘₐₓ, perform the assay with varying concentrations of malonyl-CoA (e.g., 10-500 µM) and a fixed amount of enzyme.
-
Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Protocol 3: Heterologous Expression and Purification of Chromone O-Methyltransferase (OMT)
Objective: To produce and purify the specific OMT involved in this compound biosynthesis.
Methodology:
-
Follow a similar procedure as described in Protocol 1 for PCS, but use primers specific for the putative chromone OMT gene. The expression and purification conditions may need to be optimized for the specific OMT.[11][12]
Protocol 4: In Vitro Enzyme Assay for Chromone O-Methyltransferase (OMT)
Objective: To characterize the activity and substrate specificity of the purified OMT.
Methodology:
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
1-5 µg of purified OMT
-
50-200 µM 5,7-dihydroxy-2-methylchromone (substrate)
-
100-500 µM S-adenosyl-L-methionine (SAM) (methyl donor)
-
5 mM MgCl₂ (often required for OMT activity)
-
-
The final reaction volume is typically 50-100 µL.
-
-
Reaction Incubation:
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction and extract the products as described in Protocol 2 .
-
-
Product Analysis by HPLC-MS:
-
Analyze the reaction products by HPLC-MS.
-
Monitor the formation of this compound by its characteristic m/z and retention time compared to an authentic standard.
-
Quantify the product using a standard curve.
-
-
Substrate Specificity and Kinetic Analysis:
-
Test the activity of the OMT with other potential substrates (e.g., other hydroxylated chromones or flavonoids) to determine its substrate specificity.
-
Perform kinetic analysis by varying the concentrations of 5,7-dihydroxy-2-methylchromone and SAM to determine their respective Kₘ and Vₘₐₓ values.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of this compound and a typical experimental workflow for enzyme characterization.
Conclusion
The biosynthesis of this compound is a fascinating example of the interplay between the polyketide and methylation pathways in plants. While the core enzymatic machinery involving Pentaketide Chromone Synthase and an O-Methyltransferase has been outlined, further research is required to fully elucidate the specific enzymes involved in different plant species, their kinetic properties, and the regulatory mechanisms governing this pathway. The experimental protocols provided in this guide offer a framework for researchers to investigate these aspects, paving the way for the potential biotechnological production of this compound and related bioactive chromones.
References
- 1. ijrar.org [ijrar.org]
- 2. Frontiers | An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. maxapress.com [maxapress.com]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis and attachment of novel bacterial polyketide synthase starter units - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Metabolic pathway - Wikipedia [en.wikipedia.org]
- 9. Pressurized liquid extraction followed by LC-ESI/MS for analysis of four chromones in Radix Saposhnikoviae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Purification and immunological characterization of a recombinant trimethylflavonol 3'-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flavonoid 3'-O-methyltransferase from rice: cDNA cloning, characterization and functional expression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Isolation of Eugenitin from Syzygium aromaticum (Cloves)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation, purification, and characterization of eugenitin, a chromone derivative found in Syzygium aromaticum (cloves). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes to support research and development in natural product chemistry and drug discovery.
Introduction
Syzygium aromaticum, commonly known as clove, is a rich source of various bioactive compounds. While the primary component of clove oil is eugenol, the plant also contains other noteworthy phytochemicals, including the chromone this compound (5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one). This compound has garnered interest for its potential pharmacological activities. This guide details the methodology for its isolation and characterization.
Extraction and Isolation of this compound
The isolation of this compound from Syzygium aromaticum is a multi-step process involving extraction, fractionation, and purification. The following protocol is a synthesized methodology based on established techniques for the isolation of flavonoids and chromones from plant materials.
Experimental Protocol: Extraction and Fractionation
Objective: To obtain a crude extract enriched with phenolic compounds, including this compound, from clove buds.
Materials:
-
Dried clove buds (Syzygium aromaticum)
-
Methanol
-
n-Hexane
-
Ethyl acetate
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
Grinder
Procedure:
-
Preparation of Plant Material: Grind dried clove buds into a fine powder.
-
Maceration:
-
Soak 100 g of the powdered cloves in 500 mL of methanol at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C to obtain the crude methanolic extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude methanolic extract in 200 mL of distilled water.
-
Perform liquid-liquid partitioning sequentially with n-hexane (3 x 200 mL) and then ethyl acetate (3 x 200 mL) using a separatory funnel.
-
Collect the ethyl acetate fraction, which is expected to contain this compound.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it to dryness using a rotary evaporator.
-
Experimental Protocol: Column Chromatography
Objective: To separate the components of the ethyl acetate fraction and isolate fractions containing this compound.
Materials:
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.). Finally, wash the column with methanol.
-
Fraction Collection and Analysis: Collect the eluate in fractions of 20-25 mL. Monitor the fractions by Thin Layer Chromatography (TLC) using an n-hexane:ethyl acetate mobile phase. Spot the fractions on a TLC plate and visualize under a UV lamp. Combine the fractions that show similar TLC profiles. Fractions containing this compound are expected to elute with a semi-polar mobile phase.
Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Objective: To achieve final purification of this compound from the enriched fractions obtained from column chromatography.
Materials:
-
Preparative HPLC system with a UV detector
-
C18 preparative column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the combined and concentrated fractions from column chromatography containing this compound in methanol and filter through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): Develop a suitable gradient method on an analytical HPLC system with a C18 column to determine the retention time of this compound. A common mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Scale-up to Preparative HPLC: Scale up the analytical method to the preparative HPLC system.
-
Purification: Inject the prepared sample onto the preparative column and run the gradient method.
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity.
-
Solvent Evaporation: Evaporate the solvent from the pure fraction to obtain isolated this compound.
Quantitative Data
The yield of this compound from cloves is generally low compared to eugenol.
| Parameter | Value | Reference |
| Extraction Yield (Crude Methanol Extract) | 15-20% (w/w) from dried clove buds | General literature on clove extraction |
| This compound Content in Cloves | Variable, typically in trace amounts | [1] |
| Purity after Preparative HPLC | >95% | [2] |
Characterization of this compound
The structure and identity of the isolated this compound can be confirmed by various spectroscopic techniques.
Spectroscopic Data
| Technique | Observed Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 12.5 (s, 1H, 5-OH), 6.1 (s, 1H, H-8), 5.9 (s, 1H, H-3), 3.8 (s, 3H, 7-OCH₃), 2.3 (s, 3H, 6-CH₃), 2.0 (s, 3H, 2-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 182.1 (C-4), 166.5 (C-7), 162.3 (C-5), 161.9 (C-2), 157.8 (C-8a), 111.8 (C-3), 108.5 (C-4a), 106.2 (C-6), 91.8 (C-8), 55.8 (7-OCH₃), 20.3 (2-CH₃), 7.8 (6-CH₃) |
| Mass Spectrometry (EI-MS) m/z (%) | 220 [M]⁺, 205, 177 |
| FT-IR (KBr) νₘₐₓ (cm⁻¹) | 3450 (O-H stretch), 2925 (C-H stretch), 1660 (C=O stretch, γ-pyrone), 1620, 1580 (C=C aromatic stretch), 1150 (C-O stretch) |
Biological Activity and Signaling Pathways
Eugenol, the major component of clove oil, has been studied for its anti-inflammatory and antioxidant properties, which are reported to be mediated through the modulation of signaling pathways such as NF-κB and Nrf2.[3][4] While specific studies on this compound are less common, as a flavonoid-like chromone, it is hypothesized to possess similar activities. The antioxidant activity of such phenolic compounds often involves the donation of a hydrogen atom to scavenge free radicals, while anti-inflammatory effects can be mediated by the inhibition of pro-inflammatory enzymes and cytokines.
Potential Signaling Pathways for Investigation
-
NF-κB Signaling Pathway: This pathway is a key regulator of inflammation. Inhibition of NF-κB activation can lead to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][6][7][8]
-
Nrf2/ARE Signaling Pathway: This pathway is a major regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes, which protect the cell from oxidative stress.[4][9][10]
Visualizations
Experimental Workflow
References
- 1. Syzygium aromaticum L. (Myrtaceae): Traditional Uses, Bioactive Chemical Constituents, Pharmacological and Toxicological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Determining the Solubility of Eugenitin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eugenitin, a chromone derivative found in cloves and certain fungal species, has garnered interest for its potential biological activities. Understanding its solubility in various organic solvents is a critical prerequisite for its extraction, purification, formulation, and preclinical development. This technical guide addresses the current lack of publicly available quantitative solubility data for this compound. It provides a comprehensive framework for researchers to systematically determine and analyze the solubility of this compound in common organic solvents. The guide details the widely accepted shake-flask method for achieving equilibrium solubility, coupled with robust analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for accurate quantification. Furthermore, this document presents a clear, actionable workflow and the necessary components for establishing a reliable solubility profile of this compound, thereby facilitating its advancement in research and drug development pipelines.
Introduction
This compound (5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one) is a phenolic compound belonging to the chromone class. Its structural features suggest a range of solubilities in different organic solvents, a key physicochemical parameter influencing its handling and application in various scientific contexts. The solubility of a compound dictates the choice of solvents for extraction from natural sources, the design of crystallization and purification processes, and the development of suitable formulations for in vitro and in vivo studies.
Despite its scientific interest, a thorough search of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this gap by providing a detailed experimental framework for researchers to generate this crucial data in a standardized and reproducible manner.
Theoretical Background: Principles of Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in each other. The solubility of a chromone derivative like this compound in a particular solvent is influenced by factors such as:
-
Polarity of the solvent and solute: The presence of hydroxyl and methoxy groups in this compound allows for hydrogen bonding and polar interactions, while the aromatic ring system contributes to its nonpolar character.
-
Temperature: The dissolution of a solid is often an endothermic process, meaning solubility tends to increase with temperature.
-
Intermolecular forces: The strength of the interactions between this compound molecules in its crystal lattice versus the interactions between this compound and solvent molecules will determine the extent of dissolution.
Experimental Protocol for Solubility Determination
The following section outlines a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents using the shake-flask method, which is considered the "gold standard" for thermodynamic solubility measurements.
-
Solute: High-purity this compound (≥98%)
-
Solvents: HPLC-grade organic solvents (e.g., methanol, ethanol, acetone, chloroform)
-
Equipment:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
pH meter (for aqueous solutions, if applicable)
-
The determination of this compound solubility can be systematically approached through a series of well-defined steps, from preparation to analysis.
Early-Stage Research on Eugenitin's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenitin, a chromone derivative found in various natural sources including cloves and certain fungal species, has garnered interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of the early-stage research into this compound's bioactivity, with a primary focus on its potential anticancer, anti-inflammatory, and antioxidant properties. Due to the limited availability of specific quantitative data and detailed mechanistic studies on this compound, this guide also incorporates extensive data from its close structural analog, Eugenol, to provide a comparative framework and suggest potential avenues for future research on this compound.
Anticancer Activity
While direct and extensive quantitative data on the anticancer activity of purified this compound is limited in the current scientific literature, preliminary studies suggest its potential as an antitumoral agent.[2] In contrast, its analog Eugenol has been more thoroughly investigated, demonstrating cytotoxic effects against a range of cancer cell lines.
Quantitative Data: Cytotoxicity of Eugenol
The following table summarizes the 50% inhibitory concentration (IC50) values of Eugenol against various cancer cell lines, providing a benchmark for potential future studies on this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 22.75 | [3] |
| MDA-MB-231 | Breast Cancer | 15.09 | [3] |
| A549 | Lung Cancer | 400 | [4] |
| HeLa | Cervical Cancer | Not specified | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or Eugenol (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Eugenol for 24, 48, or 72 hours. Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are an area of active investigation. While specific mechanistic details for this compound are still emerging, studies on Eugenol provide valuable insights into potential pathways, including the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and the modulation of the NF-κB signaling pathway.[6][7]
Experimental Protocol: COX-2 Inhibition Assay
This protocol outlines a general method to assess the inhibitory effect of a compound on the COX-2 enzyme.
Materials:
-
Purified COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound or Eugenol
-
COX-2 inhibitor screening assay kit (commercially available)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare the assay buffer, COX-2 enzyme solution, and arachidonic acid solution according to the kit manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and different concentrations of this compound or a known COX-2 inhibitor (positive control). Incubate for a specified time at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Signal Detection: After a set incubation period, measure the product formation (e.g., prostaglandin E2) using a suitable detection method as described in the kit protocol (often colorimetric or fluorometric).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathway: NF-κB Inhibition by Eugenol
Eugenol has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation.[8][9] The following diagram illustrates the proposed mechanism of NF-κB inhibition.
Antioxidant Activity
The antioxidant potential of this compound is suggested by its phenolic structure, a common feature of many antioxidant compounds. While specific quantitative antioxidant data for this compound is sparse, the structurally similar Eugenol exhibits significant free radical scavenging activity.[2][10]
Quantitative Data: Antioxidant Activity of Eugenol
The following table presents the IC50 values for the free radical scavenging activity of Eugenol using common antioxidant assays.
| Assay | IC50 (µg/mL) | Reference |
| DPPH | 11.7 | [2] |
| ABTS | 0.1595 (mg/mL) | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound or Eugenol (dissolved in methanol)
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound, Eugenol, and the positive control in methanol.
-
Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the IC50 value from a plot of inhibition percentage against sample concentration.
Signaling Pathways
The specific signaling pathways modulated by this compound are not yet well-elucidated. However, research on Eugenol has identified its influence on several key pathways involved in cancer and inflammation, including the PI3K/Akt and MAPK pathways.[4][8] These findings suggest that this compound may have similar targets, warranting further investigation.
Signaling Pathway: Potential Modulation of MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer. The diagram below illustrates a simplified overview of the MAPK/ERK pathway, a potential target for compounds like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced chemical and biological activities of a newly biosynthesized eugenol glycoconjugate, eugenol α-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clove - Wikipedia [en.wikipedia.org]
- 5. Identification of novel signaling components in genistein-regulated signaling pathways by quantitative phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Eugenol? [synapse.patsnap.com]
- 8. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant activity of eugenol: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eugenol Suppresses Platelet Activation and Mitigates Pulmonary Thromboembolism in Humans and Murine Models [mdpi.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Extraction and Purification of Eugenitin from Clove Buds (Syzygium aromaticum)
Introduction
Eugenitin is a chromone derivative found in clove buds (Syzygium aromaticum)[1]. As a phenolic compound, it is of interest to researchers in natural product chemistry and drug development for its potential biological activities. Unlike the abundant essential oil component eugenol, this compound is a minor constituent, necessitating a robust multi-step protocol for its isolation and purification. This application note provides a detailed methodology for the extraction of this compound from clove buds, encompassing initial solvent extraction, liquid-liquid partitioning, and multi-stage chromatographic purification. The protocol is designed for researchers in a laboratory setting.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development of appropriate extraction and analytical methods.
| Property | Value | Reference |
| IUPAC Name | 5-Hydroxy-7-methoxy-2,6-dimethyl-4H-1-benzopyran-4-one | [1] |
| Molecular Formula | C₁₂H₁₂O₄ | [1] |
| Molar Mass | 220.224 g·mol⁻¹ | [1] |
| CAS Number | 480-12-6 | [1] |
| Appearance | Not specified, likely a solid at room temperature | |
| Melting Point | 162 °C | [2] |
| Water Solubility | 233.8 mg/L (at 25 °C, estimated) | [3] |
Experimental Protocols
The overall workflow for the extraction and purification of this compound is depicted in the diagram below. The process begins with a crude extraction and is followed by successive purification steps to isolate the target compound.
Figure 1: Workflow for the extraction and purification of this compound.
Preparation of Plant Material
-
Obtain commercially available dried clove buds (Syzygium aromaticum).
-
Grind the dried buds into a fine powder using a laboratory mill or a high-powered blender.
-
Store the powder in an airtight container, protected from light, to prevent degradation of phytochemicals.
Methanolic Extraction
This initial step aims to extract a broad range of compounds, including this compound, from the clove powder.
-
Weigh 100 g of the clove bud powder and place it into a 2 L Erlenmeyer flask.
-
Add 1 L of 95% methanol to the flask.
-
Seal the flask and macerate the mixture for 72 hours at room temperature with occasional agitation.
-
After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction of the residue two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the methanolic filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
Liquid-Liquid Partitioning
This step separates compounds based on their differential solubility in immiscible solvents, which helps in the preliminary fractionation of the crude extract.
-
Dissolve the crude methanolic extract in 200 mL of distilled water.
-
Transfer the aqueous solution to a 1 L separatory funnel.
-
Add 200 mL of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with 200 mL of fresh ethyl acetate.
-
Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Filter the dried ethyl acetate fraction and concentrate it to dryness using a rotary evaporator to yield the ethyl acetate fraction. This fraction is expected to be enriched with chromones like this compound[4].
Column Chromatography Purification
This is the primary purification step to separate this compound from other compounds in the ethyl acetate fraction.
-
Preparation of the Column:
-
Use a glass column (e.g., 50 cm length x 4 cm diameter).
-
Prepare a slurry of 150 g of silica gel (60-120 mesh) in n-hexane.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess n-hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Adsorb 5 g of the ethyl acetate fraction onto a small amount of silica gel (approx. 10 g).
-
Allow the solvent to evaporate completely to obtain a dry, free-flowing powder.
-
Carefully load this powder onto the top of the prepared silica gel column.
-
-
Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is provided in Table 2.
-
Collect fractions of 20 mL each.
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm).
-
Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.
-
| Step | Mobile Phase (n-Hexane:Ethyl Acetate) | Volume (mL) | Purpose |
| 1 | 100:0 | 500 | Elute non-polar compounds |
| 2 | 95:5 | 500 | Increase polarity |
| 3 | 90:10 | 1000 | Elute compounds of low to medium polarity |
| 4 | 80:20 | 1000 | Elute this compound and other chromones |
| 5 | 70:30 | 1000 | Elute more polar compounds |
| 6 | 50:50 | 500 | Column wash |
| 7 | 0:100 | 500 | Column wash |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to obtain high-purity this compound, preparative HPLC is recommended[5][6][7].
-
Sample Preparation:
-
Combine and concentrate the this compound-rich fractions obtained from column chromatography.
-
Dissolve the residue in a minimal amount of HPLC-grade methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
A typical preparative HPLC system with a PDA or UV detector can be used.
-
The conditions in Table 3 can be used as a starting point and should be optimized for the specific instrument and column.
-
-
Fraction Collection:
-
Collect the peak corresponding to the retention time of this compound.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain pure this compound.
-
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 21.2 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Start with 30% B, increase to 70% B over 40 minutes |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
Identification and Characterization
The identity and purity of the isolated this compound should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): Compare the Rf value with a standard, if available.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment by peak area percentage.
-
Mass Spectrometry (MS): To confirm the molecular weight. UPLC-MS/MS can be used for sensitive detection[8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): For structural elucidation.
Signaling Pathway Visualization
While the direct signaling pathways of this compound are not extensively documented, its parent class of compounds, chromones, are known to interact with various cellular targets. For illustrative purposes, a hypothetical signaling pathway diagram is provided below, showing potential interactions based on the known activities of similar phenolic compounds.
Figure 2: Potential signaling pathways modulated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. foodb.ca [foodb.ca]
- 3. This compound, 480-12-6 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
Application Note: Quantitative Analysis of Eugenitin in Biological Matrices by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eugenitin (5-hydroxy-7-methoxy-2-methyl-4H-chromen-4-one) is a naturally occurring chromone derivative found in several plant species, notably in cloves (Syzygium aromaticum)[1]. It has garnered scientific interest due to its various reported biological activities, including antimicrobial, antioxidant, and antiviral properties[2]. As research into the therapeutic potential of this compound progresses, particularly in pharmacokinetic and drug metabolism studies, a robust and reliable analytical method for its quantification in biological matrices is essential.
This application note details a sensitive and validated High-Performance Liquid Chromatography (HPLC) method, adapted from a published UPLC-MS/MS procedure, for the determination of this compound in mouse blood.[1] The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and method validation, ensuring accurate and reproducible quantification for preclinical research and development.
Analytical Method
This method employs reversed-phase HPLC coupled with UV or Mass Spectrometric (MS) detection for the quantification of this compound. A simple protein precipitation step is used for sample preparation, providing a clean extract suitable for injection.
Instrumentation and Reagents
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.
-
Analytical Column: BEH C18 column (e.g., 1.7 µm, 2.1 mm × 50 mm) or equivalent.[1]
-
Reagents:
-
This compound (purity >98%)
-
Chrysin (Internal Standard, IS, purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (HPLC grade)
-
Ultrapure Water
-
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | BEH C18 (1.7 µm, 2.1 mm x 50 mm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Flow Rate | 0.4 mL/min[1] |
| Gradient Elution | 0–0.2 min, 10% B0.2–1.4 min, 10–85% B1.4–2.0 min, 85% B2.0–2.1 min, 85-10% B2.1–3.5 min, 10% B[1] |
| Column Temperature | 30 °C[1] |
| Injection Volume | 2 µL[1] |
| Detection (MS/MS) | ESI Positive, MRM of m/z 221.1→206.0 for this compound and m/z 255.1→152.9 for IS[1] |
| Detection (UV) | Wavelength to be determined by UV scan of this compound standard (typically 250-350 nm for chromones). |
Experimental Protocols
Protocol 1: Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1.0 mg/mL): Accurately weigh and dissolve this compound and chrysin (IS) in a 1:1 (v/v) mixture of methanol and water to prepare individual stock solutions of 1.0 mg/mL.[1]
-
Working Standard Solutions: Prepare a series of this compound working standard solutions by diluting the primary stock solution with methanol to achieve concentrations such as 5, 20, 50, 200, 500, 1,000, 2,000, and 5,000 ng/mL.[1]
-
Internal Standard (IS) Working Solution: Dilute the chrysin primary stock solution with acetonitrile to obtain a final concentration of 100 ng/mL.[1]
-
Calibration Curve Standards (0.5–500 ng/mL): Spike appropriate amounts of the this compound working standard solutions into blank mouse blood (or other relevant matrix) to create calibration standards with final concentrations of 0.5, 2, 5, 20, 50, 100, 200, and 500 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in blank matrix at low, medium, and high concentrations (e.g., 1, 45, and 450 ng/mL) in the same manner as the calibration standards.[1]
Protocol 2: Sample Preparation from Blood
The sample preparation workflow involves a straightforward protein precipitation step.
Figure 1. Workflow for this compound Extraction from Blood.
Detailed Steps:
-
Pipette 20 µL of the blood sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 100 µL of the Internal Standard working solution (100 ng/mL chrysin in acetonitrile).[1] The acetonitrile acts as the protein precipitating agent.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.[1]
-
Centrifuge the tube at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the clear supernatant to an HPLC vial.
-
Inject 2 µL of the supernatant into the HPLC system for analysis.[1]
Method Validation Summary
The analytical method was validated according to established bioanalytical guidelines.[1] The key performance characteristics are summarized below.
| Validation Parameter | Result |
| Linearity Range | 0.5–500 ng/mL[1] |
| Correlation Coefficient (r) | 0.9992[1] |
| Lower Limit of Quantification (LOQ) | 0.5 ng/mL[1] |
| Accuracy (% Recovery) | 98% to 113%[1] |
| Precision (%RSD) | < 12%[1] |
| Recovery | > 81%[1] |
| Matrix Effect | 86% to 94%[1] |
Biological Activity Context: Anti-Inflammatory Signaling
While the specific signaling pathways for this compound are still under investigation, the related and well-studied compound, eugenol, is known to exert anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in pro-inflammatory cytokines. The quantification of this compound is critical for studies aiming to elucidate if it shares similar mechanisms.
References
- 1. akjournals.com [akjournals.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
Cell Culture Protocols for Testing Eugenitin Cytotoxicity: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eugenitin is a chromone derivative found in cloves and has also been isolated from the fungal species Cylindrocarpon sp.[1]. While its chemical structure is known, publicly available data on its cytotoxic effects against various cell lines are limited. This document provides a comprehensive set of protocols to assess the cytotoxicity of this compound. Due to the lack of specific data on this compound, the methodologies and example data presented here are based on studies of its well-characterized analogue, eugenol. Eugenol has demonstrated cytotoxic and pro-apoptotic effects in a variety of cancer cell lines, including but not limited to, HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer)[2][3][4]. These protocols can be adapted to investigate the potential cytotoxic properties of this compound.
I. Recommended Cell Lines and Culture Conditions
The choice of cell lines is critical for assessing the cytotoxic potential of a compound. Based on the activity of the related compound eugenol, a panel of both cancerous and non-cancerous cell lines is recommended to determine specificity.
Table 1: Recommended Cell Lines for this compound Cytotoxicity Screening
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well in 96-well plate) | Culture Medium |
| HeLa | Cervical Cancer | 5,000 - 10,000 | DMEM + 10% FBS + 1% Penicillin-Streptomycin |
| MCF-7 | Breast Cancer (Estrogen Receptor positive) | 8,000 - 15,000 | DMEM + 10% FBS + 1% Penicillin-Streptomycin |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 8,000 - 15,000 | DMEM + 10% FBS + 1% Penicillin-Streptomycin |
| A549 | Lung Adenocarcinoma | 5,000 - 10,000 | F-12K + 10% FBS + 1% Penicillin-Streptomycin |
| HepG2 | Hepatocellular Carcinoma | 10,000 - 20,000 | EMEM + 10% FBS + 1% Penicillin-Streptomycin |
| IMR-90 | Normal Human Lung Fibroblast | 5,000 - 10,000 | EMEM + 10% FBS + 1% Penicillin-Streptomycin |
| HaCaT | Immortalized Human Keratinocytes (Non-cancerous) | 5,000 - 10,000 | DMEM + 10% FBS + 1% Penicillin-Streptomycin |
Note: Seeding densities should be optimized for each cell line to ensure exponential growth during the experimental period.
II. Experimental Protocols
Here we provide detailed protocols for three common cytotoxicity assays: MTT assay for cell viability, Lactate Dehydrogenase (LDH) assay for membrane integrity, and an Annexin V-FITC/PI apoptosis assay.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at the recommended density and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Standard protocols recommend a maximum DMSO concentration of 0.5% in the final culture medium to avoid solvent-induced cytotoxicity[8]. Dilute the stock solution to desired concentrations in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Table 2: Example Data Presentation for MTT Assay (Hypothetical IC50 for this compound)
| Concentration (µM) | % Cell Viability (HeLa) | % Cell Viability (MCF-7) | % Cell Viability (A549) | % Cell Viability (IMR-90) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 | 100 ± 4.2 |
| 10 | 92 ± 3.8 | 95 ± 4.2 | 91 ± 3.5 | 98 ± 3.1 |
| 25 | 75 ± 5.2 | 81 ± 3.9 | 78 ± 4.1 | 91 ± 2.8 |
| 50 | 51 ± 4.1 | 62 ± 4.5 | 55 ± 3.7 | 85 ± 3.5 |
| 100 | 28 ± 3.5 | 41 ± 3.8 | 32 ± 2.9 | 72 ± 4.0 |
| 200 | 15 ± 2.9 | 25 ± 3.1 | 18 ± 2.5 | 55 ± 3.8 |
| IC50 (µM) | ~50 | ~75 | ~60 | >200 |
Data are presented as mean ± SD. This is example data based on typical results for cytotoxic compounds and does not represent actual experimental data for this compound.
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[1][9][10][11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Use the following controls to calculate percent cytotoxicity:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit). % Cytotoxicity = [(Treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Table 3: Example Data Presentation for LDH Assay
| Concentration (µM) | % Cytotoxicity (HeLa) | % Cytotoxicity (MCF-7) | % Cytotoxicity (A549) | % Cytotoxicity (IMR-90) |
| 0 (Control) | 0 ± 1.2 | 0 ± 1.5 | 0 ± 1.1 | 0 ± 0.9 |
| 10 | 8 ± 2.1 | 5 ± 1.8 | 9 ± 2.3 | 2 ± 1.0 |
| 25 | 22 ± 3.5 | 18 ± 2.9 | 25 ± 3.1 | 8 ± 1.5 |
| 50 | 45 ± 4.8 | 35 ± 4.1 | 48 ± 4.3 | 15 ± 2.2 |
| 100 | 68 ± 5.1 | 55 ± 4.9 | 71 ± 5.0 | 28 ± 3.1 |
| 200 | 85 ± 4.9 | 72 ± 5.3 | 88 ± 4.7 | 45 ± 3.9 |
Data are presented as mean ± SD. This is example data and does not represent actual experimental data for this compound.
C. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][12][13][14]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Table 4: Example Data Presentation for Apoptosis Assay
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (HeLa) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (50 µM, 24h) | 60.1 ± 3.5 | 25.4 ± 2.9 | 14.5 ± 2.1 |
| This compound (100 µM, 24h) | 35.8 ± 4.2 | 42.7 ± 3.8 | 21.5 ± 3.3 |
Data are presented as mean ± SD. This is example data and does not represent actual experimental data for this compound.
III. Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for this compound cytotoxicity testing.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of eugenol, it is hypothesized that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins and the activation of caspases.[5][15][16]
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
IV. Conclusion
The protocols and application notes provided offer a robust framework for the initial cytotoxic evaluation of this compound. While the specific cellular responses to this compound remain to be elucidated, the methodologies outlined here, based on the known activities of its analogue eugenol, provide a scientifically sound starting point for investigation. It is recommended to perform these assays across a panel of cell lines to not only determine the cytotoxic potential but also to assess any cancer-specific effects. Further studies would be required to confirm the precise molecular mechanisms and signaling pathways involved in this compound-induced cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor suppressive roles of eugenol in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eugenol cytotoxicity evaluated with continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eugenol induces apoptosis and inhibits invasion and angiogenesis in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oenothein B, a Bioactive Ellagitannin, Activates the Extracellular Signal-Regulated Kinase 2 Signaling Pathway in the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C12H12O4 | CID 3083581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SID 135229896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Anticancer Potential of Eugenol on Oral Cancer Cell Lines: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity and radical intensity of eugenol, isoeugenol or related dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Apoptotic effect of eugenol envolves G2/M phase abrogation accompanied by mitochondrial damage and clastogenic effect on cancer cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Advancing Pharmacokinetic Studies of Eugenitin
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Eugenitin, a chromone derivative found in plants such as cloves (Syzygium aromaticum), has garnered interest for its potential therapeutic properties. Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental for its development as a therapeutic agent. This document provides detailed application notes and experimental protocols for conducting preclinical pharmacokinetic studies of this compound using animal models, primarily focusing on the mouse model for which quantitative data is available. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Animal Model Selection
The choice of an appropriate animal model is a critical step in preclinical pharmacokinetic research. While various species are utilized in drug development, the majority of published pharmacokinetic data for this compound is derived from studies in mice.[1] Rodents, such as mice and rats, are frequently used in early-stage pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[2] It is important to note that interspecies differences in drug metabolism and disposition can be significant, and data from rodent models may not always directly translate to humans.[3] Currently, there is a lack of published literature on the detailed pharmacokinetic parameters of this compound in other common preclinical species such as rats or dogs.
Data Presentation: Pharmacokinetic Parameters of this compound in Mice
The following table summarizes the key pharmacokinetic parameters of this compound in mice after a single intravenous (IV) and oral (PO) administration. This data is crucial for understanding the bioavailability, distribution, and elimination of the compound.
| Parameter | Unit | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| AUC(0-t) | ng/mLh | 101 ± 22 | 47 ± 12 |
| AUC(0-∞) | ng/mLh | 104 ± 23 | 50 ± 13 |
| MRT(0-t) | h | 1.1 ± 0.2 | 1.9 ± 0.3 |
| MRT(0-∞) | h | 1.2 ± 0.2 | 2.1 ± 0.4 |
| T1/2 | h | 1.0 ± 0.2 | 1.8 ± 0.3 |
| Cmax | ng/mL | 185 ± 45 | 15 ± 4 |
| Tmax | h | 0.17 | 1.0 |
| CL | L/h/kg | 1.9 ± 0.4 | - |
| Vz | L/kg | 2.8 ± 0.6 | - |
| F | % | - | 12 |
Data sourced from Lin et al., 2021.[1] AUC(0-t): Area under the concentration-time curve from time zero to the last measurable concentration; AUC(0-∞): Area under the concentration-time curve from time zero to infinity; MRT(0-t): Mean residence time from time zero to the last measurable concentration; MRT(0-∞): Mean residence time from time zero to infinity; T1/2: Elimination half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; CL: Clearance; Vz: Volume of distribution; F: Absolute bioavailability.
Experimental Protocols
Animal Husbandry and Preparation
-
Animal Species: Male Kunming mice (or other suitable strain).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before oral administration, with free access to water.[4]
Dosing Formulation and Administration
-
Formulation for Intravenous (IV) Administration: Dissolve this compound in a suitable vehicle, such as a mixture of ethanol, propylene glycol, and saline. The final concentration should be prepared to deliver a 5 mg/kg dose in a small volume (e.g., 5 mL/kg).
-
Formulation for Oral (PO) Administration: Suspend this compound in a vehicle such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na).[4] The final concentration should be prepared to deliver a 20 mg/kg dose.
-
Administration:
-
IV: Administer the this compound solution via the tail vein.
-
PO: Administer the this compound suspension by oral gavage.
-
Blood Sample Collection
-
Time Points: Collect blood samples at predetermined time points. For IV administration, suggested time points are 0.083, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose. For oral administration, suggested time points are 0.25, 0.5, 1, 1.5, 2, 3, 4, and 6 hours post-dose.[1]
-
Collection Method: Collect approximately 20 µL of blood from the caudal vein at each time point into heparinized capillary tubes.[1]
-
Sample Handling: Immediately after collection, process the blood to obtain plasma.
Plasma Sample Preparation for UPLC-MS/MS Analysis
-
Protein Precipitation: To 20 µL of blood or plasma, add 100 µL of acetonitrile containing a suitable internal standard (e.g., chrysin at 100 ng/mL).[1]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.
-
Injection: Inject an aliquot (e.g., 2 µL) of the supernatant into the UPLC-MS/MS system.[1]
UPLC-MS/MS Analytical Method
-
Instrumentation: A Waters ACQUITY UPLC system coupled with a Xevo TQ-S triple quadrupole mass spectrometer (or equivalent).
-
Chromatographic Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Elution:
-
0–0.2 min: 10% B
-
0.2–1.4 min: 10–85% B
-
1.4–2.0 min: 85% B
-
2.0–2.1 min: 85-10% B
-
2.1–3.5 min: 10% B[1]
-
-
Flow Rate: 0.4 mL/min.[1]
-
Mass Spectrometry Conditions:
Mandatory Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study of this compound in mice.
Potential Metabolic Pathways of this compound
While in vivo metabolism studies for this compound are not extensively reported, data from the structurally similar compound, eugenol, suggests potential metabolic pathways in rats. Eugenol is known to undergo conjugation with sulfate, glucuronic acid, and glutathione in isolated rat hepatocytes.[6] It is plausible that this compound undergoes similar phase II metabolic transformations.
Caption: Postulated metabolic pathways of this compound based on eugenol metabolism.
Potential Signaling Pathway Modulation
The anti-inflammatory properties of compounds structurally related to this compound, such as eugenol, have been linked to the modulation of key inflammatory signaling pathways. A prominent example is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[7] Eugenol has been shown to inhibit the activation of the IKK complex and the phosphorylation of p65 and IκB, thereby preventing the translocation of the p50/p65 heterodimer to the nucleus and subsequent expression of pro-inflammatory genes.[7] While direct evidence for this compound is pending, investigating its effect on the NF-κB pathway is a logical starting point for understanding its mechanism of action.
Caption: Postulated modulation of the NF-κB signaling pathway by this compound.
Conclusion
These application notes and protocols provide a framework for conducting pharmacokinetic studies of this compound in animal models. The provided data from mouse studies offers a solid foundation for further research. However, the lack of data in other species highlights a significant knowledge gap that needs to be addressed to better predict human pharmacokinetics. Future studies should focus on elucidating the in vivo metabolism of this compound and exploring its effects on relevant signaling pathways to fully characterize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of clove (Eugenia caryophyllata) essential oil in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Eugenol as a Natural Preservative in Food Science
A Note on Eugenitin: While the topic of interest is this compound, a chromone derivative found in cloves, there is currently a significant lack of specific scientific data on its direct application as a food preservative. In contrast, eugenol, the primary phenolic component of clove oil, has been extensively studied for its antimicrobial and antioxidant properties. As a closely related compound from the same natural source, the comprehensive data available for eugenol provides a valuable framework for understanding the potential preservative actions of clove-derived phytochemicals. Therefore, these application notes and protocols will focus on eugenol as a well-documented natural preservative.
Introduction
Eugenol (4-allyl-2-methoxyphenol) is a major bioactive compound found in clove oil, exhibiting potent antimicrobial and antioxidant activities.[1] These properties make it a promising natural alternative to synthetic preservatives in the food industry, aligning with the growing consumer demand for "clean label" products.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating and utilizing eugenol as a natural food preservative.
Data Presentation: Antimicrobial and Antioxidant Efficacy of Eugenol
The preservative action of eugenol is attributed to its ability to inhibit the growth of foodborne pathogens and to prevent oxidative degradation of food components. The following tables summarize key quantitative data on its efficacy.
Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Eugenol against Various Foodborne Microorganisms
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-positive bacteria | 115 - 1000 | 230 | [4][5] |
| Listeria monocytogenes | Gram-positive bacteria | 66.66 - 1000 | 75.0 | [4][6] |
| Bacillus cereus | Gram-positive bacteria | 0.2-1.0 | - | [7] |
| Escherichia coli | Gram-negative bacteria | 0.125 - 500 | 0.250 | [4][8] |
| Salmonella typhimurium | Gram-negative bacteria | 66.66 | 81.66 | [6] |
| Shigella flexneri | Gram-negative bacteria | 500 | 800 | [9] |
| Klebsiella pneumoniae | Gram-negative bacteria | 200 | - | [10] |
| Candida albicans | Fungus | 0.2-1.0 | - | [7] |
| Aspergillus niger | Fungus | 0.2-1.0 | - | [7] |
Note: MIC and MBC values can vary depending on the specific strain, methodology, and experimental conditions.
Antioxidant Activity
The antioxidant capacity of eugenol is often evaluated by its ability to scavenge free radicals. The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay.
Table 2: Antioxidant Capacity (IC50) of Eugenol in Various Assays
| Assay | IC50 Value (µg/mL) | Reference(s) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | 11.7 - 196.7 | [1] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | 7.84 - 149.2 | [1][11] |
| Inhibition of Lipid Peroxidation | 10 µM - 14 µM | [12] |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of eugenol against various bacteria.[5][13]
Materials:
-
Eugenol
-
Dimethyl sulfoxide (DMSO) for dissolving eugenol
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Eugenol Stock Solution: Prepare a stock solution of eugenol in DMSO. The final concentration of DMSO in the wells should not exceed a level that affects microbial growth (typically ≤1%).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the eugenol stock solution to the first well of each row designated for testing.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum without eugenol.
-
Negative Control: A well containing MHB and the highest concentration of eugenol without the bacterial inoculum.
-
Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of eugenol at which there is no visible growth (turbidity) of the microorganism.
Protocol for Determination of Antioxidant Activity by DPPH Radical Scavenging Assay
This protocol outlines the procedure for assessing the free radical scavenging capacity of eugenol using the stable DPPH radical.[14][15][16]
Materials:
-
Eugenol
-
Methanol or ethanol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Spectrophotometer
-
Test tubes or 96-well microtiter plates
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
Preparation of Eugenol Solutions: Prepare a series of dilutions of eugenol in methanol or ethanol at different concentrations.
-
Reaction Mixture:
-
In a test tube or a well of a microtiter plate, add a specific volume of the DPPH solution (e.g., 2 mL).
-
Add a smaller volume of the eugenol solution (e.g., 100 µL) to the DPPH solution and mix well.
-
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Control: A control sample containing the solvent instead of the eugenol solution should be measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
-
Determination of IC50: Plot the percentage of scavenging activity against the concentration of eugenol. The IC50 value is the concentration of eugenol that causes 50% scavenging of the DPPH radicals.
Visualizations
Antimicrobial Mechanism of Action of Eugenol
Eugenol primarily exerts its antimicrobial effect by disrupting the cell membrane of microorganisms. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.[10]
Caption: Antimicrobial mechanism of eugenol.
Experimental Workflow for Evaluating Natural Preservatives
The following diagram illustrates a general workflow for the systematic evaluation of a natural compound, such as eugenol, for its potential as a food preservative.
Caption: Workflow for evaluating natural preservatives.
References
- 1. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Food Preservatives: A Clean-Label approach to longer shelf-life | Galactic [lactic.com]
- 3. Activity and safety evaluation of natural preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivity of Eugenol: A Potential Antibiotic Adjuvant with Minimal Ecotoxicological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Effect of Eugenol on Shigella flexneri and Its Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Antioxidant Activities of Eugenol by in vitro and in vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ijeab.com [ijeab.com]
- 15. mdpi.com [mdpi.com]
- 16. louis.uah.edu [louis.uah.edu]
Troubleshooting & Optimization
Technical Support Center: Eugenitin Synthesis
Welcome to the technical support center for the synthesis of Eugenitin. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthesis and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method for the synthesis of this compound is the Kostanecki-Robinson reaction. This reaction involves the acylation of C-methylphloracetophenone with acetic anhydride in the presence of sodium acetate.[1]
Q2: What are the typical starting materials and reagents for the Kostanecki-Robinson synthesis of this compound?
A2: The key starting material is C-methylphloracetophenone. The primary reagents are acetic anhydride, which serves as both the acylating agent and the solvent, and sodium acetate, which acts as the base catalyst.
Q3: What is the expected yield for the synthesis of this compound using the Kostanecki-Robinson reaction?
A3: Historical literature suggests that the yield of this compound from the Kostanecki-Robinson reaction can be modest. While specific yields can vary based on reaction conditions and purification methods, it is an area where optimization is often necessary.
Q4: What are the potential side reactions or byproducts in this synthesis?
A4: In the Kostanecki-Robinson reaction, incomplete cyclization can lead to the formation of intermediate products. Additionally, side reactions involving the acetyl groups or polymerization of starting materials and products can occur, especially at high temperatures. The formation of coumarins is a known potential side reaction in Kostanecki acylations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Anhydrous conditions are crucial. Sodium acetate may have absorbed moisture, and acetic anhydride may have hydrolyzed to acetic acid. 2. Insufficient Reaction Temperature/Time: The reaction may not have reached the required temperature for a sufficient duration to proceed to completion. 3. Impure Starting Material: Purity of C-methylphloracetophenone is critical. | 1. Use freshly opened or properly stored anhydrous reagents. Dry sodium acetate in an oven before use if necessary. 2. Carefully monitor and control the reaction temperature. Ensure the mixture is heated to the appropriate temperature (typically in the range of 170-180°C) for several hours. 3. Purify the starting material by recrystallization or chromatography if its purity is in doubt. |
| Product is an Oily or Gummy Substance | 1. Presence of Impurities/Byproducts: The crude product may contain unreacted starting materials, byproducts, or polymeric material. 2. Incomplete Hydrolysis of Intermediates: The reaction mixture may not have been fully hydrolyzed during the workup. | 1. Purify the crude product. Column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective. 2. Ensure complete hydrolysis by treating the reaction mixture with a sufficient amount of aqueous acid or base during the workup, followed by heating if necessary. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvent. 2. Formation of a complex mixture of products. | 1. Optimize the extraction process. Use a different solvent or perform multiple extractions. Salting out the aqueous layer may also improve extraction efficiency. 2. Adjust reaction conditions to favor the formation of the desired product. This may involve lowering the reaction temperature or changing the stoichiometry of the reagents. Employ advanced chromatographic techniques for separation. |
| Inconsistent Yields Between Batches | 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, time, stirring). | 1. Standardize the source and quality of all reagents. 2. Maintain strict control over all reaction parameters. Use a well-calibrated heating mantle with a temperature controller and ensure consistent stirring. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Kostanecki-Robinson Reaction
This protocol is based on the originally reported synthesis by Whalley in 1952.
Materials:
-
C-methylphloracetophenone
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
Ethanol
-
Hydrochloric Acid (50%)
Procedure:
-
A mixture of C-methylphloracetophenone (1 part by weight), freshly fused anhydrous sodium acetate (1 part by weight), and acetic anhydride (5 parts by weight) is heated in an oil bath at 170-180°C for 8 hours.
-
The hot reaction mixture is then poured into water.
-
The resulting mixture is heated on a steam bath for 30 minutes to hydrolyze any unreacted acetic anhydride and acetylated intermediates.
-
The mixture is allowed to cool, and the crude product is collected by filtration.
-
The crude solid is then boiled with 50% aqueous hydrochloric acid for 15 minutes to ensure complete cyclization and hydrolysis.
-
After cooling, the solid is again collected by filtration, washed with water, and dried.
-
The dried product is purified by recrystallization from aqueous ethanol.
Data Presentation
Table 1: Summary of Reagents and Conditions for this compound Synthesis
| Parameter | Value/Description | Notes |
| Starting Material | C-methylphloracetophenone | Purity is crucial for good yield. |
| Reagents | Acetic Anhydride | Acts as both acylating agent and solvent. Should be anhydrous. |
| Anhydrous Sodium Acetate | Base catalyst. Must be anhydrous. | |
| Stoichiometry | C-methylphloracetophenone : Sodium Acetate : Acetic Anhydride | 1 : 1 : 5 (by weight) |
| Reaction Temperature | 170-180°C | Maintaining this temperature range is critical for the reaction to proceed. |
| Reaction Time | 8 hours | Sufficient time is needed for the reaction to go to completion. |
| Workup | Hydrolysis with water, followed by treatment with 50% HCl | Essential for cyclization and removal of acetyl groups. |
| Purification | Recrystallization from aqueous ethanol | Effective for obtaining pure this compound. |
Visualizations
Below are diagrams illustrating the key workflow and the logical troubleshooting process for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Overcoming Eugenitin Solubility Challenges
Welcome to the technical support center for Eugenitin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water a concern?
This compound is a chromone derivative, a type of phenolic compound found in cloves and has also been isolated from the fungal species Cylindrocarpon sp.[1]. Its chemical formula is C₁₂H₁₂O₄, and it has a molar mass of 220.224 g·mol⁻¹[1]. Like many phenolic compounds, this compound has limited solubility in water, which can pose a significant challenge for its use in various experimental and pharmaceutical applications. An estimated aqueous solubility of this compound is 233.8 mg/L at 25 °C. Poor aqueous solubility can lead to difficulties in preparing stock solutions, inconsistent results in biological assays, and low bioavailability in preclinical studies.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are some initial troubleshooting steps I can take?
If you are encountering difficulties dissolving this compound, consider the following initial steps:
-
Particle Size Reduction: Ensure your this compound powder is as fine as possible. Grinding the powder with a mortar and pestle can increase the surface area and improve the dissolution rate.
-
Gentle Heating and Agitation: Gently warming the solution while stirring can help increase the solubility. However, be cautious with temperature to avoid any potential degradation of the compound.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Although this compound does not have strongly acidic or basic groups, slight adjustments to the pH of your buffer might improve its solubility. It is recommended to perform a pH-solubility profile to determine the optimal pH range.
If these initial steps do not resolve the issue, more advanced formulation strategies may be necessary.
Troubleshooting Guides: Advanced Solubility Enhancement Techniques
For more persistent solubility challenges, several advanced techniques can be employed. Below are detailed guides for some of the most common and effective methods.
Co-solvency
Q3: How can I use co-solvents to dissolve this compound, and which ones are recommended?
Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of hydrophobic compounds. They work by reducing the polarity of the solvent system.
Recommended Co-solvents: Commonly used co-solvents for poorly soluble drugs include:
-
Ethanol
-
Polyethylene Glycol (PEG 300 or 400)
-
Dimethyl Sulfoxide (DMSO)
Experimental Protocol: Preparing a this compound Solution using a Co-solvent
-
Co-solvent Selection: Start by testing the solubility of this compound in a small amount of each potential co-solvent.
-
Stock Solution Preparation:
-
Dissolve a known amount of this compound in the selected co-solvent to create a concentrated stock solution. For example, prepare a 10 mg/mL stock solution in DMSO.
-
Ensure this compound is completely dissolved in the co-solvent before adding it to the aqueous buffer.
-
-
Dilution into Aqueous Buffer:
-
Slowly add the stock solution to your aqueous buffer while vortexing or stirring vigorously.
-
It is crucial to keep the final concentration of the co-solvent as low as possible (typically <1-5% v/v) to avoid potential toxicity or off-target effects in biological assays[4].
-
-
Observation: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to try a different co-solvent, adjust the co-solvent concentration, or use a combination of co-solvents.
Quantitative Data on Co-solvent Use (Hypothetical Data for this compound):
| Co-solvent | Maximum this compound Solubility (mg/mL) in Co-solvent | Maximum Aqueous Concentration Achievable (µg/mL) with 1% Co-solvent |
| DMSO | >50 | 500 |
| Ethanol | ~20 | 200 |
| Propylene Glycol | ~15 | 150 |
| PEG 400 | ~25 | 250 |
Note: This table presents hypothetical data for this compound based on typical solubilities of similar compounds. Researchers should determine the actual solubility experimentally.
Logical Workflow for Co-solvent Selection:
Caption: A decision-making workflow for selecting and using a co-solvent to dissolve this compound.
Cyclodextrin Inclusion Complexation
Q4: What are cyclodextrins, and how can they improve this compound's solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their cavity to form an "inclusion complex." This complex has improved water solubility and stability. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to cyclodextrin.
-
Mixing:
-
Accurately weigh the this compound and cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of a water-alcohol mixture (e.g., 1:1 ethanol:water) to form a paste.
-
Gradually add the this compound powder to the paste and knead for 30-60 minutes.
-
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Testing: Determine the solubility of the prepared inclusion complex in your aqueous buffer and compare it to that of pure this compound.
Quantitative Data on Cyclodextrin Complexation (Hypothetical Data for this compound):
| Cyclodextrin | Stoichiometry (this compound:CD) | Apparent Solubility of this compound (mg/mL) |
| β-Cyclodextrin | 1:1 | 2.5 |
| HP-β-Cyclodextrin | 1:1 | 15.0 |
Note: This table presents hypothetical data. The actual stoichiometry and resulting solubility should be determined experimentally using methods like phase solubility analysis.
Mechanism of Cyclodextrin Inclusion:
Caption: Formation of a water-soluble inclusion complex between this compound and cyclodextrin.
Solid Dispersion
Q5: How can I prepare a solid dispersion of this compound to enhance its dissolution?
A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state. This can enhance the dissolution rate by reducing particle size to a molecular level and improving wettability.
Common Carriers for Solid Dispersions:
-
Polyethylene Glycols (PEGs) (e.g., PEG 4000, PEG 6000)
Experimental Protocol: Preparation of a this compound-PVP Solid Dispersion (Solvent Evaporation Method)
-
Polymer and Drug Dissolution:
-
Choose a suitable drug-to-polymer ratio (e.g., 1:5 w/w).
-
Dissolve both this compound and PVP K30 in a common volatile solvent, such as ethanol or methanol[9].
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40 °C).
-
-
Drying and Pulverization:
-
Dry the resulting solid film under vacuum to remove any residual solvent.
-
Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.
-
-
Characterization and Dissolution Testing:
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.
-
Perform dissolution studies to compare the release profile of this compound from the solid dispersion with that of the pure drug.
-
Quantitative Data on Solid Dispersion (Hypothetical Data for this compound):
| Carrier | Drug:Carrier Ratio (w/w) | Dissolution Rate Enhancement (fold increase vs. pure drug) |
| PVP K30 | 1:5 | 10 |
| PEG 6000 | 1:5 | 8 |
Note: This table provides hypothetical data. The optimal carrier and ratio should be determined experimentally.
Workflow for Solid Dispersion Preparation:
Caption: Step-by-step workflow for preparing a this compound solid dispersion via the solvent evaporation method.
Nanoparticle Formulation
Q6: Can nanoparticle formulation be used to improve the aqueous dispersibility of this compound?
Yes, formulating this compound into nanoparticles can significantly improve its dispersibility and dissolution rate in aqueous media due to the high surface area-to-volume ratio of nanoparticles. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are commonly used for this purpose[10].
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles (Nanoprecipitation Method)
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and this compound in a water-miscible organic solvent like acetone or acetonitrile.
-
-
Nanoprecipitation:
-
Inject the organic phase into an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) under constant stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, entrapping the this compound within the nanoparticles.
-
-
Solvent Removal and Nanoparticle Collection:
-
Stir the suspension for several hours to allow the organic solvent to evaporate.
-
Collect the nanoparticles by centrifugation, wash them to remove the excess stabilizer and unencapsulated drug, and then resuspend them in the desired aqueous medium.
-
-
Characterization:
-
Characterize the nanoparticles for size, zeta potential, and drug loading efficiency using appropriate analytical techniques (e.g., Dynamic Light Scattering, HPLC).
-
Quantitative Data on Nanoparticle Formulation (Hypothetical Data for this compound):
| Polymer | Particle Size (nm) | Drug Loading (%) |
| PLGA | 150 - 250 | 5 - 10 |
Note: This table presents typical ranges. Actual values will depend on the specific formulation parameters.
Nanoparticle Formulation Process:
Caption: A schematic of the nanoprecipitation method for preparing this compound-loaded PLGA nanoparticles.
Analytical Methods for Solubility Determination
Q7: How can I accurately measure the concentration of this compound in my solubility experiments?
Accurate quantification of this compound is crucial for determining its solubility. Two common analytical methods are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
-
HPLC: This is a highly sensitive and specific method. A validated reverse-phase HPLC (RP-HPLC) method with UV detection is recommended for accurate quantification of this compound in the presence of other excipients[11][12][13][14][15].
-
UV-Vis Spectrophotometry: This is a simpler and faster method. A calibration curve of this compound in the relevant solvent system should be prepared to determine its concentration based on absorbance at its maximum wavelength (λmax)[16][17][18][19]. This method is suitable for pure solutions but may be less accurate in the presence of interfering substances.
For further assistance, please do not hesitate to contact our technical support team.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propylene glycol [sitem.herts.ac.uk]
- 4. US8492423B2 - Pharmaceutical propylene glycol solvate compositions - Google Patents [patents.google.com]
- 5. Propylene glycol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Preparation and Characterization of PLGA Nanoparticles Containing Plasmid DNA Encoding Human IFN-lambda-1/IL-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. ajpaonline.com [ajpaonline.com]
- 18. researchgate.net [researchgate.net]
- 19. jchr.org [jchr.org]
Technical Support Center: Optimizing HPLC Parameters for Eugenitin Separation
This guide provides detailed protocols, quantitative data, and troubleshooting advice for the successful separation and analysis of Eugenitin using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound and related compounds.
Q1: What are the typical starting parameters for this compound separation on a C18 column?
A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water, modified with a small amount of acid. A gradient elution is often preferred to resolve this compound from other matrix components effectively. For example, a gradient from 10% to 85% acetonitrile with 0.1% formic acid in water can provide a robust separation.[1]
Q2: My this compound peak is showing significant tailing. What are the potential causes and solutions?
Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, or by system issues.[2][3]
-
Cause 1: Silanol Interactions: Basic analytes can interact with residual silanol groups on the silica-based C18 packing, causing tailing.[3]
-
Cause 2: Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume can lead to peak distortion.[2][3]
-
Solution: Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[3]
-
-
Cause 3: Extra-Column Volume: Excessive dead volume in the system (e.g., from poorly connected fittings or long tubing) can cause band broadening and tailing, especially for early-eluting peaks.[4]
-
Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length.
-
Q3: I am observing poor resolution between my this compound peak and an adjacent impurity. How can I improve it?
Improving resolution requires adjusting the selectivity, efficiency, or retention of the chromatographic system.
-
Solution 1: Optimize Mobile Phase Gradient: If using a gradient, make the slope shallower around the elution time of this compound. This gives the compounds more time to interact with the stationary phase, improving separation.
-
Solution 2: Adjust Mobile Phase Strength (Isocratic): If using an isocratic method, decrease the percentage of the strong solvent (e.g., acetonitrile). This will increase retention times and may improve the separation between closely eluting peaks.
-
Solution 3: Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation for certain compounds, which may resolve the co-eluting peaks.
-
Solution 4: Check Column Health: A loss of resolution can indicate column deterioration. Flushing the column or replacing it if it has reached the end of its lifespan may be necessary.
Q4: The retention time for this compound is drifting between injections. What should I do?
Retention time instability can compromise data reliability.
-
Cause 1: Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, especially the pH or modifier concentration, can lead to shifts in retention.[5]
-
Solution: Prepare mobile phase in large, single batches to ensure consistency. Always measure components accurately and ensure thorough mixing.
-
-
Cause 2: Column Temperature Fluctuation: The column temperature directly affects retention time.[6]
-
Cause 3: Insufficient Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before each injection, retention times will be inconsistent, particularly in gradient methods.
-
Solution: Ensure the column is equilibrated for a sufficient time (typically 5-10 column volumes) before injecting your sample.
-
HPLC/UPLC Method Parameters for this compound Analysis
The following table summarizes a validated UPLC-MS/MS method for this compound, which can be adapted for HPLC systems.[1] Reversed-phase C18 columns are the most common choice for this type of analysis.[1][7]
| Parameter | Condition | Rationale / Notes |
| Column | UPLC BEH C18 (1.7 µm, 2.1 mm × 50 mm) | A standard C18 stationary phase provides good retention for moderately non-polar compounds like this compound. HPLC columns with 3 or 5 µm particles can also be used. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile | Acetonitrile is a common organic modifier. The addition of formic acid improves peak shape by suppressing silanol interactions and is compatible with MS detection.[1] |
| Elution Mode | Gradient | A gradient elution is effective for separating this compound from other components in complex samples like blood plasma.[1] |
| Gradient Program | 0–0.2 min, 10% B0.2–1.4 min, 10–85% B1.4–2.0 min, 85% B2.0–2.1 min, 85–10% B2.1–3.5 min, 10% B | This rapid gradient is suitable for UPLC. For a standard HPLC, the gradient times should be extended proportionally to the column dimensions and system dead volume. |
| Flow Rate | 0.4 mL/min | This flow rate is appropriate for a 2.1 mm ID column. For a standard 4.6 mm ID HPLC column, a flow rate of 1.0 mL/min is a typical starting point. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times.[1] |
| Detection | MS/MS (MRM: m/z 221.1→206.0) | For labs without mass spectrometry, UV detection is a viable alternative. A wavelength of ~280 nm is suitable for related compounds like eugenol.[8][9] |
Detailed Experimental Protocol
This protocol is based on the validated UPLC method for this compound determination in biological samples.[1]
1. Sample Preparation (Protein Precipitation)
-
Transfer a known volume of the sample (e.g., 20 µL of blood) into a microcentrifuge tube.
-
Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio to the sample volume. If using an internal standard (IS), it should be added at this stage.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to an HPLC vial for injection.
2. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Degas before use.
3. HPLC System Configuration and Execution
-
Install a suitable reversed-phase C18 column.
-
Set the column oven temperature to 30 °C.
-
Purge the HPLC pumps with the prepared mobile phases to remove any air bubbles.
-
Set the flow rate and gradient program as specified in the table above (adjusting for your specific column dimensions).
-
Equilibrate the column with the initial mobile phase conditions (10% Acetonitrile) for at least 10-15 minutes or until a stable baseline is achieved.
-
Set the injection volume (e.g., 5 µL).
-
Begin the analysis by injecting prepared standards, quality controls, and samples.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving common HPLC peak shape problems.
Caption: A flowchart for diagnosing and resolving common HPLC peak shape issues.
References
- 1. akjournals.com [akjournals.com]
- 2. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phcog.com [phcog.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Eugenitin instability in experimental assays
Welcome to the technical support center for researchers working with eugenitin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this compound in experimental assays. As a chromone derivative and phenolic compound, this compound may exhibit instability under certain experimental conditions, leading to variability and reproducibility issues. This guide aims to provide practical solutions and best practices to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A1: Inconsistent results with this compound can stem from several factors, primarily related to its stability and solubility. This compound, as a phenolic compound, may be susceptible to degradation under specific conditions of pH, temperature, and light exposure.[1] Furthermore, its limited aqueous solubility can lead to precipitation in cell culture media, affecting the effective concentration and cellular uptake. It is crucial to ensure consistent preparation of this compound stock solutions and their dilution into media immediately before use.
Q2: What is the best solvent to dissolve this compound for in vitro experiments?
A2: For in vitro experiments, particularly cell-based assays, dimethyl sulfoxide (DMSO) is a commonly used solvent for compounds with limited water solubility, like this compound.[2][3] It is important to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer or cell culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.[3]
Q3: How should I store my this compound stock solutions?
A3: To minimize degradation, this compound stock solutions, especially when dissolved in a solvent like DMSO, should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil. The stability of related compounds like eugenol in essential oils is known to be affected by light and temperature.
Q4: I notice a precipitate forming in my cell culture plate after adding this compound. What should I do?
A4: Precipitation in cell culture media after the addition of this compound is a common issue due to its low aqueous solubility.[4] To address this, ensure that the final concentration of this compound does not exceed its solubility limit in the media. When diluting the DMSO stock solution, add it to the media with vigorous mixing to facilitate dispersion. If precipitation persists, consider using a lower concentration of this compound or exploring the use of solubilizing agents, though the latter should be carefully validated for any interference with the assay.
Q5: Are there any known signaling pathways affected by this compound?
A5: While specific signaling pathways for this compound are not extensively documented, related phenolic compounds like genistein are known to modulate several key cellular signaling cascades. These include the JAK/STAT, NF-κB, PI3K/Akt/mTOR, and MAPK pathways.[5][6] It is plausible that this compound may also interact with these or similar pathways. Researchers investigating the mechanism of action of this compound could consider exploring its effects on these signaling cascades.
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh dilutions from a frozen stock for each experiment. Avoid prolonged exposure of solutions to light and room temperature. |
| Precipitation in Assay | Visually inspect the assay plate for any precipitate. If observed, reduce the final concentration of this compound. Ensure proper mixing during the dilution of the DMSO stock into the aqueous medium. |
| Incorrect Concentration | Verify the initial weighing of the compound and the calculations for the stock solution. Use a calibrated balance. |
| Cellular Uptake Issues | Ensure the final DMSO concentration is optimal for cell permeability without causing toxicity. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Concentration | Ensure homogenous mixing of the this compound stock solution before preparing dilutions. Use precise pipetting techniques. |
| Uneven Precipitation | After adding this compound to the assay plate, gently swirl the plate to ensure even distribution before incubation. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or water. |
| Cell Seeding Density Variation | Ensure a uniform cell suspension before seeding and use a multichannel pipette for consistency. |
Quantitative Data Summary
Direct quantitative data on this compound stability is limited. The following table provides example stability data for a similar phenolic compound, which can be used as a general guideline. Note: This data is for illustrative purposes and may not directly reflect the stability of this compound.
Table 1: Example Stability of a Phenolic Compound in Solution
| Condition | Solvent | Temperature (°C) | Half-life (t½) |
| pH 5.0 | Aqueous Buffer | 25 | 48 hours |
| pH 7.4 | Aqueous Buffer | 25 | 12 hours |
| pH 7.4 | Cell Culture Medium + 10% FBS | 37 | 6 hours |
| - | DMSO | -20 | > 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in high-purity, anhydrous DMSO to the desired stock concentration (e.g., 10 mM or 100 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
-
Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for a Cell-Based Assay
-
Culture cells to the desired confluency in a multi-well plate.
-
Thaw a single-use aliquot of the this compound DMSO stock solution immediately before use.
-
Prepare serial dilutions of the this compound stock in cell culture medium. To minimize precipitation, perform a two-step dilution: first, dilute the DMSO stock in a small volume of serum-free medium, then further dilute to the final concentration in the complete medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control with the same final concentration of DMSO.
-
Incubate the cells for the desired experimental duration.
-
Proceed with the specific assay to measure the biological endpoint (e.g., cell viability, gene expression, protein phosphorylation).
Protocol 3: General Protocol for an In Vitro Antioxidant Assay (DPPH Assay)
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare serial dilutions of the this compound stock solution in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add the different concentrations of the this compound methanolic solution to the wells. Include a blank (methanol only) and a positive control (e.g., ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Hypothetical signaling pathways modulated by this compound.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound, 480-12-6 [thegoodscentscompany.com]
- 5. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global phosphoproteomic effects of natural tyrosine kinase inhibitor, genistein, on signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods to reduce degradation of Eugenitin during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Eugenitin during extraction processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important during extraction?
This compound (5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one) is a chromone derivative found in various natural sources, including cloves and certain fungi. Its stability is crucial during extraction to ensure the preservation of its chemical integrity and biological activity for accurate research and development of potential therapeutic applications. Degradation can lead to reduced yield and the formation of impurities that may interfere with subsequent analyses and applications.
Q2: What are the primary factors that can cause this compound degradation during extraction?
Based on the general behavior of phenolic compounds and chromone derivatives, the primary factors that can lead to this compound degradation are:
-
High Temperatures: Thermal degradation is a common issue for many phenolic compounds.[1][2][3]
-
Extreme pH: Both highly acidic and alkaline conditions can catalyze the degradation of phenolic compounds.[3][4]
-
Oxidation: The phenolic hydroxyl group in this compound makes it susceptible to oxidative degradation, which can be accelerated by the presence of oxygen, light, and metal ions.[5][6][7]
-
Light Exposure: Many phenolic compounds are light-sensitive and can undergo photodegradation.[8]
-
Inappropriate Solvent Selection: The choice of solvent can influence the stability of the target compound.
Q3: What are the visible signs of this compound degradation in an extract?
A noticeable change in the color of the extract, often to a darker brown or yellow, can indicate the oxidation of phenolic compounds to form quinone-type structures.[7] Additionally, the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) is a clear indicator of degradation.
Q4: Can I store the crude extract? If so, under what conditions?
Yes, but proper storage is critical. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or below is advisable.[9] Extracts should be stored in amber vials to protect from light and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation during extraction: Exposure to high temperatures, extreme pH, oxygen, or light. | Optimize extraction parameters: use lower temperatures, maintain a neutral or slightly acidic pH, work under an inert atmosphere, and protect the extraction setup from light. |
| Incomplete extraction: Inefficient solvent or insufficient extraction time. | Select an appropriate solvent (e.g., ethanol, methanol, or acetone-water mixtures). Optimize the solid-to-solvent ratio and extraction time. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) under controlled conditions. | |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound: Formation of degradation products due to harsh extraction conditions. | Re-evaluate the extraction protocol. Implement protective measures such as adding antioxidants (e.g., ascorbic acid, BHT), using deoxygenated solvents, and controlling the temperature and pH more rigorously. |
| Color of the extract is darker than expected | Oxidation of phenolic compounds: Presence of oxygen and/or metal ions catalyzing oxidation. | Purge solvents with an inert gas (nitrogen or argon) before use. Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. |
| Inconsistent results between batches | Variability in extraction conditions: Fluctuations in temperature, extraction time, or solvent quality. | Standardize the extraction protocol with strict control over all parameters. Ensure consistent quality of the starting material and solvents. |
Data on the Stability of Related Phenolic Compounds
The following tables summarize quantitative data on the degradation of phenolic compounds with similar structural features to this compound under various conditions. This data can be used as a general guide to understand the potential stability of this compound.
Table 1: Effect of Temperature on the Degradation of Phenolic Compounds
| Compound Class | Temperature (°C) | Time (min) | Degradation (%) | Reference |
| Anthocyanins | 110 | 30 | ~40 | [2] |
| Anthocyanins | 120 | 20 | 100 | [2] |
| Total Phenolics | 100 | 60 | ~40 | [3] |
| Flavonols | 80 | 32-46 (half-life) | 50 | [2] |
Table 2: Effect of pH on the Stability of Phenolic Compounds
| Compound | pH | Condition | Observation | Reference |
| Caffeic acid | 7-11 | Room Temperature | Unstable, degradation observed | [4] |
| Chlorogenic acid | 7-11 | Room Temperature | Unstable, degradation observed | [4] |
| Gallic acid | 7-11 | Room Temperature | Unstable, degradation observed | [4] |
| Catechin | 7-11 | Room Temperature | Relatively stable | [4] |
| Rutin | 7-11 | Room Temperature | Relatively stable | [4] |
Experimental Protocol: Optimized Extraction of this compound to Minimize Degradation
This protocol outlines a method for the extraction of this compound from a plant matrix (e.g., ground cloves) with measures to minimize degradation.
1. Materials and Reagents:
-
Dried and powdered plant material
-
Solvent: 80% Ethanol (v/v) in deionized water, deoxygenated by bubbling with nitrogen gas for 30 minutes prior to use.
-
Antioxidant: Ascorbic acid (0.1% w/v)
-
Chelating Agent: Ethylenediaminetetraacetic acid (EDTA) (0.05% w/v)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature control
-
Inert gas source (Nitrogen or Argon)
-
Filtration apparatus (e.g., Buchner funnel with filter paper or vacuum filtration system)
-
Rotary evaporator
-
Amber glass storage vials
2. Extraction Procedure:
-
Preparation: Weigh 10 g of the powdered plant material and transfer it to a 250 mL round-bottom flask.
-
Solvent Addition: Add 100 mL of the deoxygenated 80% ethanol containing ascorbic acid and EDTA to the flask.
-
Inert Atmosphere: Flush the flask with nitrogen or argon gas for 5 minutes to displace any oxygen.
-
Extraction: Connect the flask to the reflux condenser and place it in the heating mantle. Heat the mixture to 50°C and maintain for 2 hours with gentle stirring. Ensure a continuous slow stream of the inert gas into the top of the condenser throughout the extraction.
-
Cooling: After 2 hours, turn off the heat and allow the mixture to cool to room temperature under the inert atmosphere.
-
Filtration: Filter the extract through a Buchner funnel to separate the solid plant material from the liquid extract. Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Transfer the concentrated extract to an amber glass vial, flush with an inert gas, seal tightly, and store at -20°C.
Visualizations
Caption: Optimized workflow for this compound extraction to minimize degradation.
Caption: Hypothesized degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ftb.com.hr [ftb.com.hr]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Changes in solution color during phenol oxidation by Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of substituted stilbene compounds: what colors aging paper yellow? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: High-Purity Eugenitin Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification techniques for high-purity eugenitin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a chromone derivative, a type of phenolic compound.[1] Its primary natural sources are cloves (Syzygium aromaticum) and the fungal species Cylindrocarpon sp.[1]
Q2: What are the initial steps for extracting this compound from its natural sources?
A2: The initial step involves a solvent extraction of the raw material (e.g., ground cloves). Common solvents for extracting flavonoids and related compounds from cloves include methanol, ethanol, and acetone. A general procedure would involve macerating the ground cloves in the chosen solvent, followed by filtration and concentration of the extract.
Q3: What is a suitable method for achieving high-purity this compound from a crude extract?
A3: For achieving high purity, a multi-step approach is recommended. After initial solvent extraction, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating this compound from other components in the crude extract.[2][3][4] A final recrystallization step can then be employed to obtain highly pure crystalline this compound.
Q4: How can I monitor the purity of this compound throughout the purification process?
A4: Analytical HPLC is an excellent method for monitoring the purity of your fractions at each stage. By comparing the chromatograms of your samples to a pure this compound standard, you can assess the effectiveness of your purification steps.
Q5: What are the key parameters to consider for the final recrystallization step?
A5: The choice of solvent is critical. An ideal solvent should dissolve this compound well at elevated temperatures but poorly at room or cold temperatures.[5][6] Based on the polar nature of this compound (a chromone with hydroxyl and methoxy groups), a polar solvent like ethanol or a mixture of ethanol and water could be a good starting point for recrystallization.
Experimental Protocols
Protocol 1: Crude Extraction of this compound from Cloves
-
Sample Preparation: Grind dried clove buds into a fine powder.
-
Maceration: Suspend the clove powder in 80% methanol (1:10 w/v).
-
Extraction: Stir the mixture at room temperature for 24 hours.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to remove solid plant material.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: High-Purity Purification of this compound using Preparative HPLC
-
Sample Preparation: Dissolve the crude extract in a small volume of the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is often effective for separating flavonoids. A starting point could be a linear gradient from 40% to 80% methanol over 30 minutes.
-
Flow Rate: Typically 2-5 mL/min for a semi-preparative column.
-
Detection: UV detector set at 280 nm.
-
-
Fraction Collection: Collect fractions based on the retention time of the this compound peak, which would need to be determined using an analytical standard.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to identify the purest fractions containing this compound.
-
Pooling and Concentration: Pool the high-purity fractions and evaporate the solvent to obtain the purified this compound.
Protocol 3: Recrystallization of this compound
-
Solvent Selection: Based on the polarity of this compound, ethanol is a good initial solvent to test.
-
Dissolution: In a clean flask, add the purified this compound and the minimum amount of hot ethanol required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the flask in an ice bath to maximize crystal precipitation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Data Presentation
The following table summarizes typical quantitative data obtained from the HPLC analysis of eugenol, a related and major component of cloves. This data can serve as a reference for optimizing the purification of this compound.
| Parameter | Value | Reference |
| HPLC Column | XTerra RP18 (250 x 4.6 mm, 5 µm) | [7][8][9] |
| Mobile Phase | 60% Methanol in Water | [7][8][9] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection Wavelength | 280 nm | [7][8][9] |
| Retention Time (Eugenol) | ~13.9 minutes | [10] |
| Linearity (r²) | > 0.9999 | [7][8][9] |
| Limit of Detection (LOD) | 0.81 ng/mL | [7][8][9] |
| Limit of Quantification (LOQ) | 2.47 ng/mL | [7][8][9] |
| Recovery | ~103.7% | [8] |
Mandatory Visualizations
Caption: Workflow for High-Purity this compound Purification.
Caption: Inhibition of NF-κB Signaling Pathway by this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of crude extract | Inefficient solvent extraction. | - Ensure the clove material is finely ground to increase surface area.- Increase the extraction time or perform multiple extractions.- Consider using a more efficient extraction method like Soxhlet extraction, but be mindful of potential thermal degradation. |
| Broad or tailing peaks in HPLC | - Column overload.- Inappropriate mobile phase.- Column degradation. | - Reduce the sample concentration or injection volume.- Optimize the mobile phase composition and gradient.- Use a guard column and ensure the mobile phase pH is within the column's stable range. |
| Poor separation of this compound from impurities | - Suboptimal mobile phase gradient.- Column has lost efficiency. | - Adjust the gradient slope to improve resolution.- Try a different solvent system (e.g., acetonitrile/water instead of methanol/water).- Replace the HPLC column. |
| No crystal formation during recrystallization | - Solution is not saturated.- Solution cooled too quickly.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly at room temperature before moving to an ice bath.- Try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal. |
| Oily precipitate instead of crystals | - Compound is "oiling out" due to high impurity levels or inappropriate solvent. | - Re-dissolve the oil in hot solvent and try cooling even more slowly.- Perform another purification step (e.g., another round of preparative HPLC) before attempting recrystallization.- Try a different recrystallization solvent or a two-solvent system. |
| Final product has a low melting point or broad melting range | Presence of residual solvent or impurities. | - Ensure the crystals are thoroughly dried under vacuum.- Re-recrystallize the product. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound, 480-12-6 [thegoodscentscompany.com]
Validation & Comparative
Navigating Eugenitin Quantification: A Comparative Guide to Bioanalytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds in biological matrices is paramount. This guide provides a comprehensive comparison of the validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for eugenitin quantification in plasma against potential alternative analytical techniques. By presenting key performance data, detailed experimental protocols, and visual workflows, this document serves as a practical resource for selecting the most appropriate bioanalytical strategy.
UPLC-MS/MS: The Gold Standard for this compound Bioanalysis
A highly sensitive and specific UPLC-MS/MS method has been successfully developed and validated for the determination of this compound in plasma, offering a robust platform for pharmacokinetic and toxicokinetic studies.[1]
Performance Characteristics
The validation of the UPLC-MS/MS method demonstrates its suitability for routine bioanalysis, exhibiting excellent linearity, accuracy, precision, and recovery.
| Validation Parameter | UPLC-MS/MS Performance Data |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r) | 0.9992 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy | 98 - 113% |
| Precision (RSD) | < 12% |
| Recovery | > 81% |
| Matrix Effect | 86 - 94% |
Experimental Protocol: UPLC-MS/MS
This section details the step-by-step procedure for this compound quantification using UPLC-MS/MS.
1. Sample Preparation:
-
A simple protein precipitation method is employed for plasma sample preparation.
-
To 100 µL of plasma, add 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Collect the supernatant for UPLC-MS/MS analysis.
2. Chromatographic Conditions:
-
System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
System: Waters Xevo TQ-S triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: m/z 221.1 → 206.0
-
MRM Transition for Internal Standard (e.g., Chrysin): m/z 255.1 → 152.9
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 150 L/h
-
Desolvation Gas Flow: 1000 L/h
Alternative Analytical Strategies: A Comparative Overview
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique. However, it may lack the sensitivity and selectivity of MS detection, especially in complex biological matrices.
| Validation Parameter | Typical HPLC-UV Performance Data (for similar compounds) |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 20 - 50 ng/mL |
| Accuracy | 85 - 115% |
| Precision (RSD) | < 15% |
| Recovery | 70 - 90% |
Experimental Protocol: HPLC-UV (Hypothetical for this compound)
1. Sample Preparation:
-
Liquid-liquid extraction or solid-phase extraction would likely be required to achieve sufficient cleanup and concentration of the analyte.
2. Chromatographic Conditions:
-
System: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (e.g., around 280 nm).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.
| Validation Parameter | Typical GC-MS Performance Data (for similar derivatized compounds) |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 - 20 ng/mL |
| Accuracy | 90 - 110% |
| Precision (RSD) | < 15% |
| Recovery | 80 - 95% |
Experimental Protocol: GC-MS (Hypothetical for this compound)
1. Sample Preparation and Derivatization:
-
Extraction from plasma using an organic solvent.
-
Derivatization of the hydroxyl group of this compound (e.g., silylation with BSTFA) to increase volatility.
2. Chromatographic Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for the analysis of derivatized compounds (e.g., HP-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to ensure separation of the analyte from matrix components.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample and solvent consumption. Its application for this compound in plasma would require careful method development to address potential matrix interference and achieve the desired sensitivity.
| Validation Parameter | Typical CE Performance Data (for similar compounds) |
| Linearity Range | 100 - 10000 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 - 100 ng/mL |
| Accuracy | 85 - 115% |
| Precision (RSD) | < 15% |
| Migration Time Reproducibility (RSD) | < 5% |
Experimental Protocol: Capillary Electrophoresis (Hypothetical for this compound)
1. Sample Preparation:
-
Protein precipitation followed by filtration or solid-phase extraction.
2. Electrophoretic Conditions:
-
System: Capillary electrophoresis instrument with a suitable detector (e.g., UV or Diode Array Detector).
-
Capillary: Fused-silica capillary.
-
Background Electrolyte: A buffer system optimized for the separation of this compound (e.g., borate buffer).
-
Voltage: Application of a high voltage for separation.
-
Injection: Hydrodynamic or electrokinetic injection.
Workflow for UPLC-MS/MS Quantification of this compound
Caption: UPLC-MS/MS experimental workflow for this compound quantification in plasma.
Conclusion
The validated UPLC-MS/MS method provides a highly sensitive, specific, and reliable approach for the quantification of this compound in plasma. While alternative techniques such as HPLC-UV, GC-MS, and Capillary Electrophoresis may be considered, they would require significant method development and validation to match the performance of the established UPLC-MS/MS method, particularly in terms of sensitivity and selectivity in a complex biological matrix. The choice of analytical method will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.
References
Comparative study of Eugenitin's antioxidant activity with Eugenin
A Comparative Analysis of the Antioxidant Activities of Eugenitin and Eugenin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
In the realm of natural compounds with therapeutic potential, this compound and Eugenin have garnered interest for their various biological activities. A key aspect of their potential utility lies in their antioxidant capacity, which plays a crucial role in mitigating oxidative stress- A phenomenon implicated in numerous pathological conditions. This guide provides a comparative study of the antioxidant activities of this compound and Eugenin, presenting available experimental data, detailed methodologies of common antioxidant assays, and an exploration of the underlying signaling pathways.
Quantitative Antioxidant Activity: A Comparative Overview
Direct comparative studies detailing the antioxidant activity of this compound alongside Eugenin are limited in the current body of scientific literature. However, several studies have independently investigated the antioxidant capacity of Eugenin using various in vitro assays. The data for Eugenin is summarized below.
Table 1: Antioxidant Activity of Eugenin
| Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| DPPH Radical Scavenging | 22.6 | Trolox | 13.5[1] |
| ABTS Radical Scavenging | 146.5 | Trolox | 84.34[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols for Antioxidant Activity Assessment
The following are detailed methodologies for two commonly employed assays to evaluate antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[4]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This change in absorbance is measured spectrophotometrically, typically at 517 nm.[4]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Preparation of Test Samples: The test compounds (this compound and Eugenin) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test samples. A blank sample containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[4]
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for determining the antioxidant capacity of compounds.[5]
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of decolorization is proportional to the antioxidant concentration and is measured spectrophotometrically at a wavelength of approximately 734 nm.[7]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.[7]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[7]
-
Preparation of Test Samples: The test compounds and a positive control are prepared in various concentrations.
-
Reaction Mixture: A small volume of the test sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.[7]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental process and the potential mechanism of action, the following diagrams are provided.
DPPH Assay Workflow
Antioxidant Signaling Pathway: The Nrf2 Pathway and Eugenin
Eugenin has been reported to exert some of its antioxidant effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[9]
Eugenin's Modulation of the Nrf2 Pathway
Conclusion
While Eugenin has demonstrated notable antioxidant activity in various in vitro assays, a direct quantitative comparison with this compound is currently hampered by a lack of available experimental data for the latter. Eugenin appears to exert its antioxidant effects, at least in part, through the modulation of the Nrf2 signaling pathway. Based on its chemical structure as a chromone, this compound is also expected to possess antioxidant properties, but further research is necessary to quantify its efficacy and elucidate its mechanisms of action. This guide serves as a summary of the current knowledge and highlights the need for future studies to provide a more comprehensive comparative analysis of these two promising natural compounds.
References
- 1. Assessment of antioxidant activity of eugenol in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clove - Wikipedia [en.wikipedia.org]
- 4. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives [mdpi.com]
- 5. Studies on the antioxidant activities of some new chromone compounds [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Investigations on Antioxidant Behaviour of Chromone Based Semicarbazones : Oriental Journal of Chemistry [orientjchem.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Eugenitin: Evaluating Biological Activity
Eugenitin (5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one) is a chromone derivative found in cloves and certain fungal species.[1] While methods for its chemical synthesis have been established, a head-to-head comparison of the biological efficacy of the synthetic versus the natural isolate is a notable gap in the literature. In drug discovery and development, it is generally understood that a synthetically produced compound, if chemically identical to its natural counterpart, should exhibit the same biological activity.[2] However, natural extracts contain a complex mixture of compounds that can act synergistically, potentially enhancing or modifying the activity of a single component.[3]
This guide will proceed by presenting data on the known biological activities of eugenol and eugenin, a closely related chromone, as proxies to infer the potential activities of this compound.
Quantitative Data on Biological Activity
The following tables summarize quantitative data for the biological activities of eugenol and clove oil extracts, which contain this compound. It is important to note that these values are not specific to this compound and are provided to illustrate the potential biological activities of this class of compounds.
Table 1: Antioxidant Activity
| Compound/Extract | Assay | IC50 Value | Reference |
| Eugenol | DPPH Radical Scavenging | ~10-20 µg/mL | [2][3] |
| Clove Essential Oil | DPPH Radical Scavenging | Varies (highly active) | [4] |
| Eugenin | DPPH Radical Scavenging | Data not specified | [5] |
Table 2: Anti-inflammatory Activity
| Compound/Extract | Model/Assay | Effect | Reference |
| Eugenol | Inhibition of COX-2 | Significant inhibition | [6] |
| Eugenol | Inhibition of inflammatory mediators (NO, PGE2, LTB4) | Significant inhibition | [7] |
| Clove Essential Oil | Inhibition of VCAM-1, IP-10, I-TAC, MIG | Significant inhibition | [4] |
Table 3: Antimicrobial Activity
| Compound/Extract | Microorganism | MIC Value | Reference |
| Eugenol | Staphylococcus aureus | ~250 µg/mL | [8] |
| Eugenol | Escherichia coli | Varies | [9] |
| Eugenol | Candida albicans | 0.475-0.5 mg/mL | [10] |
| Clove Essential Oil | Staphylococcus aureus | ~50 µg/mL | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols used to assess the biological activities discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[4][11]
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound (e.g., this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[12]
-
Inhibition of Protein Denaturation Assay for Anti-inflammatory Activity
This in vitro assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
-
Principle: Inflammation can be induced by the denaturation of proteins. This assay uses heat-induced denaturation of a protein, such as egg albumin or bovine serum albumin, as a model for inflammation.[13][14]
-
Procedure:
-
A solution of the protein (e.g., egg albumin) is prepared in a buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Different concentrations of the test compound are added to the protein solution.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a short period, followed by heating to induce denaturation (e.g., 70°C for 5 minutes).
-
After cooling, the turbidity of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm).
-
The percentage inhibition of protein denaturation is calculated, and the IC50 value is determined.
-
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.[15]
-
Procedure:
-
A stock solution of the test compound is prepared and serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism is prepared and added to each well.
-
Positive (broth with inoculum) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined by visual inspection for the absence of turbidity or by measuring the optical density.
-
Signaling Pathways and Experimental Workflows
While specific signaling pathways modulated by this compound are not well-documented, studies on eugenol suggest potential involvement of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][12]
Workflow for Investigating Anti-inflammatory Activity
The following diagram illustrates a typical workflow for investigating the anti-inflammatory effects of a compound like this compound.
Workflow for Anti-inflammatory Evaluation
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Eugenol has been shown to inhibit this pathway.
Hypothesized Inhibition of NF-κB Pathway
Conclusion
While a definitive comparison between the biological activities of synthetic and natural this compound remains to be conducted, the available data on related compounds suggests that this compound likely possesses antioxidant, anti-inflammatory, and antimicrobial properties. The provided experimental protocols offer a framework for researchers to conduct such comparative studies. Future research should focus on isolating or synthesizing pure this compound and performing head-to-head comparisons of its biological activities to elucidate any potential differences and to fully characterize its therapeutic potential. Such studies would be invaluable to the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of clove (Eugenia caryophyllata) essential oil in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of lipid mediator biosynthesis in human inflammatory cells by BIRM 270 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of inflammatory mediators contributes to the anti-inflammatory activity of KYKZL-1 via MAPK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eugenitin's Bioactivity: A Dose-Response Perspective
For Researchers, Scientists, and Drug Development Professionals
Eugenitin, a chromone derivative found in cloves, has garnered interest for its potential therapeutic properties. However, a comprehensive understanding of its dose-response relationship is crucial for evaluating its efficacy and safety. This guide provides a comparative analysis of this compound's bioactivity, drawing upon experimental data from closely related compounds, primarily Eugenol, due to the limited availability of direct dose-response studies on this compound itself. This approach allows for an initial assessment of this compound's potential potency and therapeutic window.
Comparative Dose-Response Data
The following tables summarize the dose-dependent effects of Eugenol, a structurally similar compound to this compound, in various biological assays. This data serves as a surrogate to estimate the potential effective concentrations for this compound.
Cytotoxic Activity of Eugenol against Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Leukemia | 23.7 | [1] |
| U-937 | Leukemia | 39.4 | [1] |
| 3LL Lewis | Lung Carcinoma | 89.6 | [1] |
| HepG2 | Liver Cancer | 118.6 | [1] |
| SNU-C5 | Colon Cancer | 129.4 | [1] |
| PC3 | Prostate Cancer | 89.44 µg/mL | [1] |
| MCF-7 | Breast Cancer | 1.5 µg/mL | [1] |
| MDA-MB-231 | Breast Cancer | 2.89 mM | [1] |
| HeLa | Cervical Cancer | 200 µg/mL | [2] |
| SAOS-2 | Osteosarcoma | > 1 mM (viability reduced to 41%) | [3] |
| Detroit-562 | Oropharyngeal Carcinoma | > 1 mM (viability reduced to 37%) | [3] |
Anti-Inflammatory and Antioxidant Activities of Eugenol
| Assay | Model | Effect | Effective Concentration/Dose | Reference |
| DPPH Radical Scavenging | In vitro | Antioxidant | IC50 = 0.1967 mg/mL | [4] |
| ABTS Radical Scavenging | In vitro | Antioxidant | IC50 = 0.1492 mg/mL | [4] |
| Inhibition of TNF-α and IL-6 | Peripheral Blood Mononuclear Cells (PBMCs) from RA patients | Anti-inflammatory | Dose-dependent decrease | [5] |
| Reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | LPS-induced acute lung injury in mice | Anti-inflammatory | Dose-dependent improvement, significant effects at 150 mg/kg | [6] |
| Inhibition of ROS formation | In vitro | Antioxidant | IC50 = 5 µg/mL | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Eugenol) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.
Anti-Inflammatory Assay (Measurement of Cytokines)
This protocol outlines the measurement of pro-inflammatory cytokines in cell culture supernatants using ELISA (Enzyme-Linked Immunosorbent Assay).
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, PBMCs) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of different concentrations of the test compound.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
Block non-specific binding sites.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and determine the concentration of the cytokine in the samples. Analyze the dose-dependent effect of the test compound on cytokine production.
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many natural compounds, including Eugenol, have been shown to inhibit this pathway.[4][7][8]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
General Experimental Workflow for Dose-Response Analysis
The following diagram illustrates a typical workflow for determining the dose-response relationship of a compound.
Caption: A generalized workflow for dose-response analysis in cell-based assays.
References
- 1. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory and anti-oxidative actions of eugenol improve lipopolysaccharide-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Docking Analysis of Eugenitin with Key Biological Targets
A comprehensive guide for researchers and drug development professionals on the potential interactions of eugenitin with proteins implicated in inflammation, cancer, and microbial infections.
This guide provides a comparative overview of the potential binding affinities of this compound, a chromone derivative found in cloves, with various protein targets. Due to the limited availability of direct docking studies on this compound, this analysis leverages data from its close structural analog, eugenol, and other chromone derivatives to provide insights into its therapeutic potential. The data presented herein is intended to guide further in-silico and in-vitro research into the pharmacological applications of this compound.
Overview of this compound and its Potential Biological Activities
This compound (5-hydroxy-7-methoxy-2,6-dimethyl-4H-1-benzopyran-4-one) is a natural phenolic compound that has garnered interest for its potential therapeutic properties.[1] Structurally similar to other bioactive chromones, this compound is anticipated to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Molecular docking studies are crucial computational tools to predict the binding affinity and interaction between a ligand, such as this compound, and its protein target, providing a basis for understanding its mechanism of action and for further drug development.
Comparative Docking Data
The following tables summarize the binding energies of eugenol and other chromone derivatives against key protein targets. Binding energy is a measure of the affinity between the ligand and the protein; a more negative value indicates a stronger interaction.
Table 1: Comparative Docking Data for Anti-Inflammatory Target
| Ligand | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |
| Eugenol | Cyclooxygenase-2 (COX-2) | 3LN1 | -7.3 to -8.1 | Aspirin | -7.5 |
| Eugenol | Cyclooxygenase-2 (COX-2) | 5KIR | -5.22 | - | - |
Table 2: Comparative Docking Data for Anticancer Targets
| Ligand | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference Compound(s) | Reference Binding Energy (kcal/mol) |
| Eugenol Derivatives | Breast Cancer Receptors (ERα, PR, EGFR, etc.) | Various | -8.3 to -8.6 | - | - |
| Chromone Derivatives | Bcr-Abl Kinase | 1K1F | Not Specified | Imatinib | Not Specified |
| Chromone Derivatives | Cyclin-Dependent Kinase 4 (CDK4) | Not Specified | Stronger than reference | Doxorubicin | Not Specified |
Table 3: Comparative Docking Data for Antimicrobial Targets
| Ligand | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference Compound(s) | Reference Binding Energy (kcal/mol) |
| Eugenol Derivatives | E. coli proteins | Not Specified | -5.2 | - | - |
| Benzofuran Derivatives | E. coli DNA Gyrase B | 5MMN | -7.8 | O54 | -9.0 |
| Benzofuran Derivatives | E. coli Dihydrofolate Reductase (DHFR) | 3SQY | Not Specified | - | - |
Experimental Protocols: Molecular Docking
The following is a generalized protocol for molecular docking studies using AutoDock Vina, a widely used software for this purpose. This protocol is based on common practices reported in the literature.
3.1. Preparation of Protein and Ligand
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[2][3][4]
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
The 3D structure of the ligand (e.g., this compound) is obtained from a chemical database such as PubChem or sketched using chemical drawing software.[1][5]
-
The ligand's geometry is optimized to its lowest energy conformation.
-
Gasteiger charges are computed, and non-polar hydrogens are merged.
-
The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.
-
The prepared ligand is also saved in the PDBQT file format.
-
3.2. Docking Simulation
-
Grid Box Definition: A three-dimensional grid box is defined around the active site of the target protein. The size and center of the grid box are set to encompass the entire binding pocket, allowing the ligand to explore all possible binding conformations.
-
Running AutoDock Vina: The docking simulation is performed using the AutoDock Vina program. Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.
-
Analysis of Results: The output of the docking simulation includes multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Further analysis involves visualizing the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, using software like PyMOL or Discovery Studio.[6]
Visualizations
Workflow for Comparative Molecular Docking Study
Caption: General workflow for a comparative molecular docking study.
Signaling Pathway Inhibition by this compound (Hypothesized)
Caption: Hypothesized inhibitory pathways of this compound.
Conclusion
The compiled data from molecular docking studies of eugenol and other chromone derivatives suggest that this compound has the potential to bind to and inhibit key proteins involved in inflammation, cancer, and microbial infections. The predicted binding affinities for targets such as COX-2, various cancer-related receptors, and bacterial enzymes are promising and warrant further investigation. This comparative guide serves as a foundational resource for researchers to design and conduct further computational and experimental studies to validate the therapeutic potential of this compound. It is important to note that these in-silico results are predictive and require experimental validation through in-vitro and in-vivo assays to confirm the biological activity of this compound.
References
Validating the Mechanism of Action of Eugenitin in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide synthesizes available preclinical data on eugenol, a close structural analog of eugenitin. Due to a lack of specific experimental data for this compound in the public domain, eugenol is used as a proxy to infer potential mechanisms of action. This information is intended for research and informational purposes only and does not constitute medical advice.
Introduction
This compound, a chromone derivative found in cloves, has garnered interest for its potential anticancer properties. This guide provides a comparative analysis of the proposed mechanism of action of this compound, primarily based on studies of its analog eugenol, against standard chemotherapeutic agents like Doxorubicin and Cisplatin. The data presented herein is intended to provide a framework for researchers to design and interpret experiments aimed at validating this compound's efficacy and mechanism in various cancer cell lines.
Comparative Efficacy Against Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for eugenol, Doxorubicin, and Cisplatin in two common cancer cell lines, MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer), to provide a comparative perspective on their cytotoxic effects. It is important to note that IC50 values can vary significantly between studies due to different experimental conditions[1][2][3].
Table 1: Comparative IC50 Values in MCF-7 Cancer Cell Line
| Compound | IC50 (µM) | Incubation Time | Reference |
| Eugenol | 22.75 | 48h | [4] |
| Eugenol | ~900 (EC50) | Not Specified | [5] |
| Doxorubicin | 2.5 | 24h | [3] |
| Doxorubicin | 0.4 - 0.7 (Resistant) | Not Specified | [6] |
| Cisplatin | Varies widely | 48h or 72h | [1] |
Table 2: Comparative IC50 Values in HeLa Cancer Cell Line
| Compound | IC50 (µM) | Incubation Time | Reference |
| Eugenol | ~200,000 (as 200 mg/ml extract) | Not Specified | [7] |
| Doxorubicin | 2.9 | 24h | [3] |
| Doxorubicin | ~2.4 | Not Specified | [8] |
| Cisplatin | Varies widely | 48h or 72h | [1][2] |
Proposed Mechanism of Action of this compound (inferred from Eugenol)
Based on extensive research on eugenol, the proposed anticancer mechanism of this compound likely involves a multi-targeted approach, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Induction of Apoptosis
Eugenol has been shown to induce apoptosis (programmed cell death) in various cancer cell lines[9][10]. This process is often mediated through the intrinsic (mitochondrial) pathway, characterized by:
-
Upregulation of pro-apoptotic proteins: Increased expression of proteins like Bax.
-
Downregulation of anti-apoptotic proteins: Decreased expression of proteins like Bcl-2.
-
Caspase activation: Activation of caspase-9 and caspase-3, which are key executioners of apoptosis[11].
Cell Cycle Arrest
Eugenol can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies have shown that eugenol can induce cell cycle arrest at the G2/M phase or S phase in different cancer cell lines[4][12]. This is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Modulation of Signaling Pathways
Eugenol has been reported to interfere with key signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Eugenol has been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell survival[13][14].
-
NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation, immunity, and cell survival. Eugenol can suppress the activation of NF-κB, thereby reducing the expression of its downstream target genes that promote cancer cell growth and survival[15][16][17].
Experimental Protocols
To validate the proposed mechanism of action of this compound, the following key experiments are recommended:
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells and to determine its IC50 value.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, a vehicle control (e.g., DMSO), and positive controls (Doxorubicin, Cisplatin) for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for different time points (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Live cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
Protocol:
-
Treat cells with this compound at its IC50 concentration for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-Akt, Akt, p-NF-κB, NF-κB, and a loading control like β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Cell Migration Assay (Wound Healing Assay)
This assay is used to assess the effect of this compound on the migratory capacity of cancer cells.
Protocol:
-
Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Treat the cells with a sub-lethal concentration of this compound.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours).
-
Measure the width of the wound at different time points to quantify the extent of cell migration.
Visualizations
Proposed Signaling Pathway of this compound in Cancer Cells
Caption: Proposed mechanism of this compound's anticancer effects.
Experimental Workflow for Validating this compound's Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. mdpi.com [mdpi.com]
- 5. Chemosensitivity of MCF-7 cells to eugenol: release of cytochrome-c and lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Eugenol alleviated breast precancerous lesions through HER2/PI3K-AKT pathway-induced cell apoptosis and S-phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Reproducibility of Eugenol's Bioactive Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effects across different experimental settings is paramount. This guide provides a comparative analysis of the reported biological activities of eugenol, a major bioactive constituent of clove oil, to assess the reproducibility of its effects. Due to a lack of direct multi-laboratory reproducibility studies, this guide synthesizes data from various independent studies to offer insights into the consistency of eugenol's anti-inflammatory, anti-cancer, and anti-viral properties.
Executive Summary
Eugenol has demonstrated a range of promising pharmacological activities in numerous preclinical studies.[1][2][3] Across different laboratory settings, eugenol consistently exhibits anti-inflammatory, anti-cancer, and anti-viral effects.[2][4][5][6] This guide consolidates key quantitative data, details the experimental protocols used, and visualizes the molecular pathways involved to provide a comprehensive overview of eugenol's performance and aid in the design of future studies. While the available data suggests a generally consistent profile of bioactivity, variations in experimental conditions, such as cell lines and dosages, contribute to differences in the observed potency of its effects.
Anti-inflammatory Effects
Eugenol's anti-inflammatory properties have been widely reported, primarily attributed to its ability to modulate key inflammatory pathways.[7][8] Studies consistently show that eugenol can reduce the expression of pro-inflammatory cytokines and enzymes.
Comparative Efficacy of Eugenol in In Vitro and In Vivo Models
| Experimental Model | Eugenol Concentration/Dose | Key Findings | Reference |
| Human Dermal Fibroblasts (in vitro) | 0.011% (v/v) | Significantly inhibited the production of VCAM-1, IP-10, I-TAC, and MIG. | [6] |
| TNF-α-induced Human Fibroblast-like Synoviocytes (in vitro) | 5, 10, or 20 μM | Inhibited proliferation, migration, invasion, and angiogenesis; promoted apoptosis. | [5] |
| Lipopolysaccharide (LPS)-induced Lung Injury in Mice (in vivo) | Not specified | Decreased proinflammatory cytokines (TNF-α), NF-κB-mediated signaling, and macrophage infiltration. | [7] |
| Carbon Tetrachloride (CCl4)-induced Hepatic Fibrosis in Rats (in vivo) | Not specified | Reduced expression of pro-inflammatory cytokines (IL-6, TNF-α) and the transcription factor NF-kB. | [5] |
| Male Swiss Albino Mice (in vivo) | Not specified | Reduced expression of COX-2, iNOS, and TNF-α. | [7] |
Experimental Protocol: Assessment of Anti-inflammatory Activity in Human Dermal Fibroblasts
-
Cell Culture: Human dermal fibroblasts were cultured in a suitable medium.
-
Induction of Inflammation: Cells were pre-treated with a combination of cytokines to induce an inflammatory state.
-
Treatment: Four concentrations of clove essential oil (CEO), of which eugenol is the major component, were tested: 0.011, 0.0037, 0.0012, and 0.00041% (v/v).[6]
-
Biomarker Analysis: The levels of 17 protein biomarkers involved in inflammation and tissue remodeling were measured in the cell culture supernatant using a multiplex immunoassay.[6]
-
Gene Expression Analysis: The effect of 0.011% CEO on genome-wide gene expression was evaluated using microarray analysis.[6]
Signaling Pathway: Eugenol's Modulation of Inflammatory Responses
Caption: Eugenol inhibits inflammatory pathways by targeting NF-κB and COX-2.
Anti-Cancer Effects
Eugenol's anti-cancer activity has been demonstrated across a variety of cancer cell lines, where it has been shown to induce apoptosis, arrest the cell cycle, and inhibit cell migration and proliferation.[1][2][9]
Comparative Cytotoxicity of Eugenol in Different Cancer Cell Lines
| Cancer Cell Line | IC50 Value | Alternative Compound | Alternative's IC50 | Reference |
| Breast Cancer (MCF-7) | 22.75 µM | - | - | [10] |
| Breast Cancer (MDA-MB-231) | 15.09 µM | - | - | [10] |
| Cervical Cancer (HeLa) | 50-200 µM (cytotoxic range) | Cisplatin | 0.5–2.5 µM (in combination) | [9][10] |
| Colorectal Cancer (Caco-2) | 800 µM (effective dose) | Cinnamaldehyde | 75 µM | [9][11] |
| Colorectal Cancer (SW-620) | 800 µM (effective dose) | Cinnamaldehyde | 75 µM | [9][11] |
| Human Gastric Carcinoma (AGS) | Not specified | Capsaicin | Not specified | [10] |
Experimental Protocol: In Vitro Anti-Cancer Activity Assessment
-
Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are maintained in appropriate culture media.
-
Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with varying concentrations of eugenol for a specified duration (e.g., 72 hours).[9][11] The viability of cells is then determined by adding MTT reagent and measuring the absorbance.
-
Apoptosis Assay (Annexin V-FITC): To quantify apoptosis, cells treated with eugenol are stained with Annexin V-FITC and propidium iodide, followed by analysis using flow cytometry.[9][11]
-
Cell Cycle Analysis: Eugenol-treated cells are fixed, stained with a DNA-binding dye, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[9][11]
-
Migration Assay (Wound Healing Assay): A scratch is made in a confluent monolayer of cells, which are then treated with eugenol. The rate of wound closure is monitored over time to assess cell migration.[9]
Experimental Workflow: Assessing Anti-Cancer Effects of Eugenol
Caption: Workflow for evaluating the anti-cancer effects of eugenol.
Anti-Viral Effects
Eugenol has demonstrated inhibitory effects against a range of viruses, including Herpes Simplex Virus (HSV) and Influenza A Virus (IAV).[3][4][12] Its mechanisms of action include direct interaction with viral particles and inhibition of viral replication.[12]
Comparative Anti-Viral Activity of Eugenol
| Virus | Eugenol Concentration/Dose | Key Findings | Alternative Compound | Reference |
| Herpes Simplex Virus 1 (HSV-1) | IC50: 16.2 mg/mL | Inhibits viral replication. | Acyclovir (synergistic effect) | [3][4] |
| Herpes Simplex Virus 2 (HSV-2) | IC50: 25.6 mg/mL | Inhibits viral replication. | Acyclovir (synergistic effect) | [3][4] |
| Influenza A Virus (IAV) | Not specified | Inhibits viral replication. | - | [4] |
| Ebola Virus (EBOV) | EC50: 1.3 ± 0.5 µM | Moderate activity in vitro. | - | [4][13] |
Experimental Protocol: Plaque Reduction Assay for Anti-Viral Activity
-
Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for HSV) is prepared in culture plates.
-
Virus Inoculation: The cells are infected with a known amount of the virus.
-
Treatment: After a period of viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of eugenol.
-
Plaque Formation: The plates are incubated to allow for the formation of viral plaques (zones of cell death).
-
Quantification: Plaques are stained and counted. The concentration of eugenol that reduces the number of plaques by 50% (IC50) is determined.[4]
Conclusion
The available body of research indicates that eugenol exhibits consistent anti-inflammatory, anti-cancer, and anti-viral properties across a variety of experimental models and laboratory settings. While the effective concentrations and specific molecular mechanisms can vary depending on the experimental design, the overall qualitative effects of eugenol appear to be reproducible. This guide provides a foundational comparison for researchers, highlighting the need for standardized protocols and direct multi-laboratory studies to further solidify the reproducibility of eugenol's therapeutic potential. The presented data and methodologies can serve as a valuable resource for designing new experiments and for the continued development of eugenol as a potential therapeutic agent.
References
- 1. View of Anti-cancer activities of eugenol and potential immunomodulatory effects: a comprehensive review | Journal of Current Oncology and Medical Sciences [submission.journalofcoms.com]
- 2. Anticancer Properties of Eugenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of clove (Eugenia caryophyllata) essential oil in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Properties of Eugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Antiviral properties of the natural product eugenol: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
